molecular formula C10H14N2O B1476791 (1-(2-Aminophenyl)azetidin-3-yl)methanol CAS No. 2092491-53-5

(1-(2-Aminophenyl)azetidin-3-yl)methanol

Cat. No.: B1476791
CAS No.: 2092491-53-5
M. Wt: 178.23 g/mol
InChI Key: CDISADOWQPYJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-Aminophenyl)azetidin-3-yl)methanol ( 2092491-53-5) is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This specialized organic building block features a fused azetidine ring system, a four-membered saturated heterocycle that is of significant interest in medicinal chemistry and drug discovery . The azetidine pharmacophore is present in a wide variety of synthetic products exhibiting diverse biological activities . Researchers utilize this compound as a key synthetic intermediate for the preparation of more complex, biologically active molecules. The structural motif of azetidine-containing compounds has been extensively researched in various therapeutic areas, including inflammation, cancer, bacterial infections, and as analgesics . For instance, azetidine-based structures have been identified as antagonists for targets like the Free Fatty Acid Receptor 2 (FFA2) and have been developed into approved drugs such as the Janus kinase (JAK) inhibitor Baricitinib for rheumatoid arthritis . The compound's structure, which incorporates both an aminophenyl group and a hydroxymethyl group on the azetidine ring, provides versatile handles for further synthetic modification and diversification. This makes it a valuable scaffold for constructing compound libraries or for use in the synthesis of potential pharmacologically active agents . (1-(2-Aminophenyl)azetidin-3-yl)methanol is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(2-aminophenyl)azetidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-9-3-1-2-4-10(9)12-5-8(6-12)7-13/h1-4,8,13H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDISADOWQPYJOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC=C2N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural and Synthetic Profiling of (1-(2-Aminophenyl)azetidin-3-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a highly effective approach to unlocking novel chemical space and optimizing pharmacokinetic profiles[1]. (1-(2-Aminophenyl)azetidin-3-yl)methanol (Chemical Formula: C₁₀H₁₄N₂O) represents a highly specialized, bifunctional building block. It synergistically combines the conformational restriction and metabolic stability of an azetidine ring with the versatile reactivity of an ortho-phenylenediamine moiety.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, validated synthetic methodologies, and downstream applications of this compound, specifically focusing on its utility in generating complex, CNS-penetrant benzimidazole scaffolds[2].

Structural Significance & Physicochemical Profiling

Mechanistic Advantages of the Scaffold

The architecture of (1-(2-Aminophenyl)azetidin-3-yl)methanol offers three distinct topological and electronic advantages for drug design:

  • Conformational Restriction: Unlike highly flexible acyclic amines or larger piperazine/pyrrolidine rings, the 4-membered azetidine ring restricts the spatial orientation of the hydroxymethyl group. This precise vectoring enhances target binding affinity by reducing the entropic penalty upon receptor engagement.

  • Basicity Tuning: The nitrogen atom of the azetidine is directly conjugated with the electron-rich aniline ring. This delocalization slightly reduces the basicity (pKa) of the azetidine nitrogen compared to aliphatic analogs, which can improve membrane permeability and reduce hERG liability.

  • Privileged Reactivity: The ortho-diamine configuration (a primary amine adjacent to a secondary aniline-like nitrogen) is a universally recognized precursor for the synthesis of bicyclic heterocycles, most notably benzimidazoles and quinoxalines[3].

Quantitative Data Summary

The compound exhibits exceptional alignment with Lipinski’s Rule of 5, making it an ideal fragment for oral bioavailability and blood-brain barrier (BBB) penetration.

PropertyValue (Calculated/Predicted)Implications for Drug Design
Molecular Weight 178.23 g/mol Excellent fragment-like size; allows for significant downstream functionalization.
LogP (Partition Coefficient) ~1.2Optimal lipophilicity for aqueous solubility while maintaining membrane permeability.
Topological Polar Surface Area (tPSA) 49.3 ŲWell below the 90 Ų threshold, indicating high potential for CNS penetration.
Hydrogen Bond Donors (HBD) 3 (-NH₂, -OH)Provides multiple points for target engagement; requires masking if excessive polarity is an issue.
Hydrogen Bond Acceptors (HBA) 3 (N, N, O)Compliant with Rule of 5 (≤ 10).
Rotatable Bonds 3Low conformational flexibility, minimizing entropic penalties during binding.

Synthetic Methodologies

The synthesis of (1-(2-Aminophenyl)azetidin-3-yl)methanol relies on a robust, two-step sequence starting from commercially available precursors: a Nucleophilic Aromatic Substitution (SₙAr) followed by a catalytic nitro reduction.

SynthesisWorkflow A 2-Fluoronitrobenzene + Azetidin-3-ylmethanol B Step 1: SNAr Reaction (DIPEA, DMSO, 80°C) A->B C Intermediate: (1-(2-Nitrophenyl)azetidin-3-yl)methanol B->C D Step 2: Nitro Reduction (Pd/C, H2, MeOH, RT) C->D E Target Compound: (1-(2-Aminophenyl)azetidin-3-yl)methanol D->E

Caption: Synthetic workflow for (1-(2-Aminophenyl)azetidin-3-yl)methanol via SNAr and nitro reduction.

Protocol 1: Synthesis of (1-(2-Nitrophenyl)azetidin-3-yl)methanol (SₙAr)

Causality & Logic: 2-Fluoronitrobenzene is highly activated for SₙAr due to the strong electron-withdrawing effect of the ortho-nitro group. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring the azetidine nitrogen exclusively attacks the fluorinated carbon.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-fluoronitrobenzene (1.0 equiv) and azetidin-3-ylmethanol hydrochloride (1.1 equiv) in anhydrous DMSO (0.5 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at room temperature. The solution will typically transition to a deep yellow/orange color.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4–6 hours. Monitor the reaction progression via TLC or LCMS until the complete consumption of the fluorinated starting material.

  • Workup: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers sequentially with water (to remove DMSO) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the nitro intermediate.

Protocol 2: Catalytic Nitro Reduction

Causality & Logic: Palladium on carbon (Pd/C) with hydrogen gas is the most efficient and atom-economical method for reducing aromatic nitro groups to anilines. The azetidine ring and the primary alcohol are highly stable under these standard hydrogenation conditions, preventing unwanted ring-opening or over-reduction.

Step-by-Step Methodology:

  • Preparation: Dissolve the (1-(2-Nitrophenyl)azetidin-3-yl)methanol intermediate (1.0 equiv) in HPLC-grade Methanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) to the solution. Safety Note: Pd/C is pyrophoric; add under a blanket of inert gas.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Stir the suspension vigorously at room temperature for 2–4 hours.

  • Monitoring: Verify the complete reduction of the nitro group via LCMS (looking for the M+H mass shift from the nitro to the amine).

  • Filtration (Self-Validating Step): Filter the reaction mixture through a pad of Celite to safely remove the palladium catalyst. Wash the Celite pad thoroughly with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield (1-(2-Aminophenyl)azetidin-3-yl)methanol. Store immediately under inert gas to prevent oxidation.

Downstream Applications: Benzimidazole Scaffold Generation

The primary utility of (1-(2-Aminophenyl)azetidin-3-yl)methanol is its application as a precursor for structurally complex benzimidazoles. Benzimidazoles are privileged pharmacophores exhibiting a vast array of biological activities, including antiviral, anticancer, and antimicrobial properties[2].

By condensing this specific ortho-diamine with various aldehydes, researchers can rapidly generate libraries of 1-(azetidin-3-yl)-1H-benzimidazoles.

BenzimidazoleCyclization A (1-(2-Aminophenyl)azetidin-3-yl)methanol C Oxidative Condensation (Na2S2O5, DMF, 100°C) A->C B Aryl Aldehyde (Ar-CHO) B->C D 2-Aryl-1-(3-(hydroxymethyl)azetidin-3-yl) -1H-benzimidazole C->D

Caption: Cyclization pathway of the ortho-diamine scaffold to form functionalized benzimidazoles.

Protocol 3: Oxidative Condensation to Benzimidazole

Causality & Logic: The reaction between an ortho-phenylenediamine and an aldehyde initially forms a Schiff base (imine), which undergoes intramolecular cyclization to an unstable benzimidazoline intermediate. An oxidant is required to aromatize this intermediate into the final benzimidazole[3]. Sodium metabisulfite (Na₂S₂O₅) acts as both a mild oxidant and an activating agent for the aldehyde.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine (1-(2-Aminophenyl)azetidin-3-yl)methanol (1.0 equiv), the desired aryl aldehyde (1.0 equiv), and Na₂S₂O₅ (1.2 equiv) in N,N-Dimethylformamide (DMF).

  • Cyclization: Heat the mixture to 100–120 °C for 12 hours. The elevated temperature is critical for overcoming the activation energy required for the intramolecular ring closure.

  • Workup: Cool the reaction to room temperature and pour it into crushed ice. If the product precipitates, isolate it via vacuum filtration. If it remains in solution, extract with EtOAc, wash extensively with water to remove DMF, dry, and concentrate.

  • Final Purification: Purify the crude benzimidazole via flash column chromatography (typically using a Dichloromethane/Methanol gradient due to the polarity of the azetidine and hydroxyl groups).

Handling, Storage, and Safety

Electron-rich ortho-phenylenediamines are highly susceptible to atmospheric oxidation, which often manifests as a progressive darkening of the compound (turning from off-white to dark brown/purple over time).

  • Storage: Must be stored at 4 °C (or -20 °C for long-term storage) in a tightly sealed, light-resistant container under an atmosphere of Argon or Nitrogen.

  • Handling: Standard laboratory PPE (gloves, goggles, lab coat) is required. Due to the presence of the aniline moiety, the compound should be treated as a potential skin sensitizer and handled within a certified chemical fume hood.

References

  • Synthetic approaches to benzimidazoles from O-phenylenediamine: A literature review.ResearchGate.
  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions.MDPI.
  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.PMC / NIH.
  • Strategic Coupling Reactions of 3-(Tetrahydro-2H-pyran-4-yl)azetidine in Drug Discovery (Application Notes on Azetidines).Benchchem.

Sources

The Therapeutic Potential of (1-(2-Aminophenyl)azetidin-3-yl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2 -hybridized aromatic rings to highly three-dimensional, sp3 -rich scaffolds is a defining paradigm in contemporary medicinal chemistry. At the forefront of this shift is (1-(2-Aminophenyl)azetidin-3-yl)methanol , a highly versatile, bifunctional building block. By combining the conformational rigidity of an azetidine ring with the reactive handles of a primary aniline and a hydroxymethyl group, this molecule offers unprecedented utility in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and Proteolysis Targeting Chimeras (PROTACs).

This technical guide deconstructs the physicochemical advantages of this scaffold, details self-validating synthetic protocols for its functionalization, and explores its proven applications in targeted therapeutics.

Structural Rationale & Physicochemical Profiling

The strategic incorporation of the (1-(2-Aminophenyl)azetidin-3-yl)methanol scaffold into a drug candidate is driven by three distinct structural features, each solving specific pharmacokinetic (PK) or pharmacodynamic (PD) liabilities associated with traditional heterocycles (e.g., piperidines or piperazines).

  • The Azetidine Ring (Rigid sp3 Spacer): The four-membered azetidine ring restricts conformational freedom. This rigidity reduces the entropic penalty upon binding to a target protein, thereby increasing thermodynamic affinity. Furthermore, the delocalization of the azetidine nitrogen's lone pair into the adjacent phenyl ring drastically lowers its basicity ( pKa​≈3.0 ), preventing lysosomal trapping (lysosomotropism) and mitigating hERG channel liabilities.

  • The 2-Aminophenyl Moiety (Aniline Handle): The primary aniline serves as a weakly nucleophilic handle for amide coupling. In kinase inhibitors, acylated anilines frequently act as critical hydrogen-bond donors/acceptors within the ATP-binding hinge region.

  • The Hydroxymethyl Group (Polar Vector): The primary alcohol provides a solvent-exposed polar vector that significantly enhances aqueous solubility. It also serves as an orthogonal synthetic handle for SN​2 alkylation, making it an ideal anchor point for PROTAC or Antibody-Drug Conjugate (ADC) linkers.

Data Presentation: Physicochemical Benchmarking

The table below summarizes the quantitative advantages of the azetidine-3-methanol scaffold compared to traditional piperidine analogs.

Physicochemical PropertyTraditional Piperidine AnalogAzetidine-3-methanol ScaffoldCausality / Impact on Drug Design
Fraction sp3 ( Fsp3​ ) ~0.30 - 0.40> 0.50 Increased 3D character reduces off-target binding and improves clinical transition success rates.
LogD (pH 7.4) 2.5 - 3.51.0 - 2.0 Lower lipophilicity reduces unspecific plasma protein binding and minimizes hERG toxicity.
Amine Basicity ( pKa​ ) 8.5 - 9.5 (Highly Basic)~2.5 - 4.5 (Aniline-like) Neutrality at physiological pH prevents phospholipidosis and lysosomal accumulation.
Conformational Entropy High (Multiple chair/boat forms)Low (Rigid 4-membered ring) Lower entropic penalty upon target binding increases overall thermodynamic binding affinity.

Divergent Synthetic Applications

The orthogonal reactivity of the aniline and the primary alcohol allows for divergent synthetic pathways without the need for complex protecting group strategies.

G Core (1-(2-Aminophenyl)azetidin-3-yl)methanol Core Scaffold Sub1 Primary Aniline (Hinge Binder/Amide Handle) Core->Sub1 Sub2 Azetidine Ring (Rigid sp3 Spacer) Core->Sub2 Sub3 Hydroxymethyl Group (Linker Conjugation Vector) Core->Sub3 Amide Kinase Inhibitor Amide Coupling Sub1->Amide Acylation PK Optimized PK/PD (High Fsp3, Low LogD) Sub2->PK Structural Profile PROTAC PROTAC/ADC Linker (Ether/Ester Formation) Sub3->PROTAC SN2 Alkylation

Structural deconstruction and divergent applications of (1-(2-Aminophenyl)azetidin-3-yl)methanol.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify causality and reaction success.

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesize (1-(2-Aminophenyl)azetidin-3-yl)methanol via Nucleophilic Aromatic Substitution ( SN​Ar ) followed by nitro reduction.

  • Step 1: SN​Ar Coupling

    • Procedure: Dissolve 1-fluoro-2-nitrobenzene (1.0 eq) and azetidin-3-ylmethanol (1.1 eq) in anhydrous DMF. Add N,N -Diisopropylethylamine (DIPEA, 2.5 eq). Stir the reaction at 80°C for 4 hours.

    • Causality: The strongly electron-withdrawing ortho-nitro group activates the fluorobenzene for nucleophilic attack by the secondary amine of the azetidine. DIPEA acts as a non-nucleophilic base to scavenge the generated HF, preventing the degradation of the azetidine ring.

    • Self-Validation Checkpoint: The reaction mixture will turn a deep, vibrant yellow due to the formation of a push-pull chromophore (amine donor, nitro acceptor). LC-MS must confirm the total disappearance of the fluorobenzene and a mass shift corresponding to the product [M+H]+ .

  • Step 2: Catalytic Reduction

    • Procedure: Transfer the intermediate to a Parr shaker flask. Add methanol and a catalytic amount of 10% Pd/C. Purge with H2​ gas and shake under 1 atm of H2​ at room temperature for 2 hours. Filter through Celite.

    • Causality: Mild catalytic hydrogenation cleanly reduces the nitro group to the primary aniline without causing hydrogenolysis of the sensitive azetidine ring or the benzylic-like carbon-nitrogen bonds.

    • Self-Validation Checkpoint: The visual disappearance of the yellow color indicates the destruction of the push-pull chromophore. LC-MS must show a −30 Da mass shift (loss of two oxygen atoms, addition of two hydrogen atoms), confirming complete reduction to the aniline.

Protocol 2: Orthogonal Functionalization for PROTACs

Objective: Selectively acylate the aniline to form a kinase hinge-binder, followed by etherification of the alcohol to attach a PROTAC linker.

  • Step 1: Selective Amide Coupling

    • Procedure: React the core scaffold (1.0 eq) with a heteroaryl carboxylic acid (1.0 eq) using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF at room temperature.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. Because the primary aniline is a weak nucleophile, this activation is strictly required. The primary alcohol remains unreacted under these conditions due to its lower nucleophilicity compared to the aniline.

    • Self-Validation Checkpoint: LC-MS must confirm the exact mass of the mono-acylated product. Over-acylation (imide formation) is prevented by strict stoichiometric control.

  • Step 2: Linker Conjugation via Etherification

    • Procedure: Dissolve the amide intermediate in anhydrous THF at 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq). After 15 minutes, add a PEG-based PROTAC linker bearing a terminal mesylate or halide leaving group.

    • Causality: NaH irreversibly deprotonates the primary alcohol to form a highly nucleophilic alkoxide. Because the newly formed amide nitrogen is non-nucleophilic, the alkoxide selectively attacks the linker's electrophilic carbon via an SN​2 mechanism.

    • Self-Validation Checkpoint: Quench a micro-aliquot with water. 1H -NMR of the purified product will show a characteristic downfield shift of the −CH2​− protons adjacent to the azetidine oxygen, confirming O -alkylation over N -alkylation.

Case Studies in Targeted Therapeutics

Targeted Protein Degradation (PROTACs)

The integration of azetidine-3-methanol derivatives has revolutionized the pharmacokinetic profiles of targeted degraders. A premier example is the development of the first-in-class HCK/BTK PROTAC DFCI-002-06 , designed for the treatment of MYD88-mutated B cell malignancies .

By utilizing azetidin-3-ylmethanol as a critical structural component during the medicinal chemistry optimization of the parental inhibitor KIN-8194, researchers achieved potent dual-kinase degradation. The high Fsp3​ character imparted by the azetidine moiety directly contributed to the compound's exceptional oral bioavailability in mice ( F=39% ) and favorable in vivo pharmacokinetics, overcoming the traditional "rule-of-five" limitations typically associated with high-molecular-weight PROTACs.

GPCR Modulators and Selectivity Optimization

Beyond kinases, the rigid spatial geometry of the azetidine ring is highly effective in differentiating between closely related GPCR subtypes. In the structure-based drug design of ADRA2A antagonists derived from Yohimbine, researchers demonstrated that modifying the spatial orientation and basicity of linker regions profoundly impacts receptor selectivity .

While traditional flexible linkers often result in pan-adrenergic activity, the incorporation of rigid, sterically constrained amino-esters and sp3-rich rings (akin to the azetidine-3-methanol profile) allows for precise vectorization into the ADRA2A binding pocket. This approach yielded compounds with a 6-fold higher ADRA1A/ADRA2A selectivity index and negligible toxicity, proving that rigidifying the linker space is a definitive strategy for mitigating off-target GPCR liabilities.

Conclusion

(1-(2-Aminophenyl)azetidin-3-yl)methanol represents a masterclass in modern pharmacophore design. By replacing flat, lipophilic rings with a rigid, polar, and highly functionalizable sp3 scaffold, drug developers can simultaneously optimize binding thermodynamics, eliminate basicity-driven toxicities, and provide robust synthetic handles for complex modalities like PROTACs. As the industry continues to tackle difficult-to-drug targets, the deployment of such bifunctional azetidine building blocks will remain a cornerstone of successful medicinal chemistry campaigns.

References

  • Hatcher, J. M., et al. "Discovery and Characterization of a First-In-Class HCK/BTK PROTAC DFCI-002-06 for the Treatment of MYD88 Mutated B Cell Malignancies." Journal of Medicinal Chemistry, 2026.[Link]

  • Chayka, A., et al. "Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine." Journal of Medicinal Chemistry, 2024.[Link]

The Strategic Utility of Azetidin-3-yl Methanol Derivatives in Modern Medicinal Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The incorporation of strained, small-ring heterocycles into pharmaceutical pipelines has fundamentally transformed modern medicinal chemistry. Among these, the azetidine ring—a four-membered nitrogenous heterocycle—has emerged as a highly privileged scaffold. Specifically, azetidin-3-yl methanol (and its hydrochloride salt, CAS 928038-44-2) serves as a versatile, bifunctional building block for drug discovery[1].

By acting as a bioisostere for larger, more lipophilic rings like piperidine, piperazine, and morpholine, azetidin-3-yl methanol derivatives offer superior physicochemical profiles. The mechanistic rationale for utilizing this scaffold rests on three pillars:

  • Conformational Pre-organization: The severe ring strain of the four-membered azetidine restricts the conformational space of the attached hydroxymethyl group. This pre-organization reduces the entropic penalty upon binding to a target receptor's active site, thereby enhancing binding affinity[2],[3].

  • Physicochemical Tuning: Replacing a six-membered ring with an azetidine lowers the overall lipophilicity (LogD) and alters the basicity (pKa) of the amine. This hydrophilicity shift often mitigates off-target liabilities, such as hERG channel inhibition, and improves aqueous solubility.

  • Bifunctionality: The secondary amine allows for N-alkylation, acylation, or sulfonylation, while the primary alcohol at the C3 position serves as a hydrogen bond donor/acceptor or a synthetic handle for further derivatization (e.g., etherification, fluorination, or PROTAC linker attachment)[4],[5].

G A Traditional Heterocycles (Piperidine, Morpholine) B Azetidin-3-yl Methanol Derivatives A->B Bioisosteric Replacement C Reduced Lipophilicity (Lower LogD) B->C D Enhanced Metabolic Stability B->D E Conformational Rigidity B->E F Improved Target Affinity (Entropic Benefit) E->F Pre-organization

Figure 1: Bioisosteric replacement rationale for azetidin-3-yl methanol derivatives.

Applications in Target-Directed Drug Discovery

Menin-MLL Protein-Protein Interaction Inhibitors

The disruption of the Menin-MLL complex is a validated therapeutic strategy for MLL-rearranged leukemias. In the structure-based drug design of highly potent menin inhibitors, azetidin-3-yl methanol derivatives have been employed to probe the P1 pocket of the menin protein. For instance, the synthesis of the highly potent non-covalent inhibitor M-89 ( Kd​=1.4 nM) utilized azetidin-3-ylmethanol hydrochloride in a critical nucleophilic substitution step (DMSO, K2CO3, 80°C)[6],[7]. The azetidine moiety provided the exact spatial geometry required to maximize hydrogen bonding and van der Waals interactions within the binding cleft[6].

G Menin Menin Protein Complex Menin-MLL Complex (Leukemogenesis) Menin->Complex MLL MLL Fusion Protein MLL->Complex Inhibitor M-89 (Azetidin-3-yl methanol derivative) Disruption Complex Disruption (Kd = 1.4 nM) Inhibitor->Disruption Binds Menin P1 Pocket Disruption->Complex Outcome Suppression of MLL-regulated Gene Expression Disruption->Outcome

Figure 2: Mechanism of action for M-89 in disrupting the Menin-MLL complex.

Targeted Protein Degraders (PROTACs)

The bifunctional nature of azetidin-3-yl methanol makes it an ideal linker-attachment point or surface-exposed motif in Proteolysis Targeting Chimeras (PROTACs). In the development of hydrazide-based HDAC6 targeted protein degraders, azetidin-3-yl methanol was reacted with core intermediates (using DIPEA in DMF at 110°C) to construct the target-binding domain. The resulting degraders successfully recruited CRBN to ubiquitinate and degrade HDAC6, subsequently modulating the NF-κB pathway and suppressing pro-inflammatory cytokines like IL-1β[8]. Similar strategies have been employed in the design of IRAK4 degraders[5].

GPCR Antagonists and Ion Channel Agonists

In the pursuit of selective α2A-adrenergic receptor (ADRA2A) antagonists for the treatment of sepsis, yohimbine derivatives were synthesized. Treatment of intermediate scaffolds with N-Boc-(R)-azetidin-3-ylmethanol yielded novel amino ester analogs with enhanced receptor selectivity, overcoming the traditional off-target challenges associated with natural yohimbine[9]. Furthermore, in the optimization of Piezo1 agonists (Yoda1 analogs) for osteoporosis, introducing an azetidin-3-yl methanol derivative was used to successfully probe the steric and electronic tolerance of the pyrazin-5-yl position[10].

Experimental Methodology: Synthesis of the Azetidin-3-yl Methanol Scaffold

To utilize azetidin-3-yl methanol in medicinal chemistry, a robust, scalable, and self-validating synthetic protocol is required. The following workflow details the reduction of azetidine-3-carboxylic acid to the target methanol derivative[4].

G Step1 Azetidine-3-carboxylic acid Step2 Esterification (SOCl2, MeOH) Step1->Step2 Step3 Methyl azetidine-3-carboxylate hydrochloride Step2->Step3 Step4 Reduction (LiAlH4, THF) Step3->Step4 Step5 Azetidin-3-yl methanol Step4->Step5

Figure 3: Two-step synthetic workflow for azetidin-3-yl methanol from carboxylic acid precursors.

Protocol: Two-Step Synthesis of Azetidin-3-yl Methanol

Objective: Convert azetidine-3-carboxylic acid to azetidin-3-yl methanol via esterification and subsequent hydride reduction.

Step 1: Esterification

  • Charge a dry, argon-purged round-bottom flask with azetidine-3-carboxylic acid (1.0 eq) and anhydrous methanol (0.5 M concentration).

  • Cool the suspension to 0°C using an ice-water bath.

  • Dropwise, add thionyl chloride ( SOCl2​ , 1.2 eq) over 30 minutes.

    • Causality Note: SOCl2​ acts as the chlorinating agent to form the acyl chloride in situ and simultaneously generates HCl. This HCl protects the highly basic azetidine nitrogen as a hydrochloride salt, preventing unwanted ring-opening, polymerization, or side reactions[4].

  • Reflux the mixture for 4 hours. Monitor completion via LC-MS.

  • Concentrate under reduced pressure to yield methyl azetidine-3-carboxylate hydrochloride as a white solid.

Step 2: Hydride Reduction

  • Suspend the ester intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C.

  • Slowly add a solution of Lithium Aluminum Hydride ( LiAlH4​ , 2.0 eq) in THF.

    • Causality Note: LiAlH4​ is a potent reducing agent necessary to fully reduce the ester to the primary alcohol. The excess stoichiometry is strictly required to account for the acidic proton of the hydrochloride salt present on the azetidine nitrogen[4].

  • Stir at room temperature for 12 hours.

  • Self-Validating Fieser Workup: Quench the reaction sequentially with x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH4​ in grams). This precise stoichiometric quench forces the aluminum salts to precipitate as a granular, easily filterable white solid, ensuring high recovery of the highly water-soluble azetidin-3-yl methanol.

  • Filter through Celite, wash with THF, and concentrate the filtrate to afford the crude azetidin-3-yl methanol.

Quantitative Data Summary

The table below synthesizes the biological impact of incorporating the azetidin-3-yl methanol motif across various therapeutic targets.

Therapeutic TargetCompound / DerivativeKey Biological MetricPharmacological OutcomeReference
Menin-MLL Interaction M-89 Kd​=1.4 nMPotent suppression of MLL-regulated gene expression in leukemia.[6]
HDAC6 (Degrader) Compound 22f DC50​ (Sub-micromolar)CRBN-dependent degradation of HDAC6; inhibition of IL-1β.[8]
ADRA2A Receptor Yohimbine-azetidine analogHigh Selectivity IndexSelective antagonism for treating acute sepsis and inflammation.[9]
Piezo1 Channel Compound 6eModest Agonism ( ΔF/Fc​=30.4% )Probed hydrophilic tolerance; guided anti-osteoporosis drug design.[10]

Conclusion

Azetidin-3-yl methanol is far more than a simple structural spacer; it is a strategic pharmacological tool. By leveraging its unique combination of conformational rigidity, low lipophilicity, and bifunctional reactivity, medicinal chemists can systematically optimize target affinity, metabolic stability, and pharmacokinetic profiles. From non-covalent protein-protein interaction inhibitors to targeted protein degraders, this privileged scaffold will continue to drive innovation in next-generation therapeutics.

References

  • [1] Azetidin-3-ylmethanol hydrochloride, 95% (CAS 928038-44-2) - ChemContract Research. ChemContract.

  • [11] WO2021219849A1 - Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators. Google Patents.

  • [2] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate.

  • [4] WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. Google Patents.

  • [3] 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate.

  • [6] Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction. PMC.

  • [9] Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine. ACS Publications.

  • [7] Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction. ResearchGate.

  • [8] Design, Synthesis, and Anti-inflammatory Activity Evaluation for Hydrazide-Based HDAC6 Targeted Protein Degraders. ACS Publications.

  • [10] Structural Modification and Pharmacological Evaluation of (Thiadiazol-2-yl)pyrazines as Novel Piezo1 Agonists for the Intervention of Disuse Osteoporosis. ACS Publications.

  • [5] WO2019099926A1 - Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 4 polypeptides. Google Patents.

Sources

An In-Depth Technical Guide to the Molecular and Physicochemical Characteristics of (1-(2-Aminophenyl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-(2-Aminophenyl)azetidin-3-yl)methanol is a novel small molecule incorporating a structurally significant azetidine moiety. The four-membered nitrogen-containing heterocycle of azetidine imparts unique conformational rigidity and physicochemical properties that are of increasing interest in medicinal chemistry.[1][2][3][4][5] This guide provides a comprehensive analysis of the predicted molecular and physicochemical characteristics of this compound. We will delve into its molecular weight, structure, and the anticipated impact of its functional groups on properties critical for drug development, such as solubility, lipophilicity, and acid-base dissociation constants. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of these key parameters, offering a self-validating framework for its characterization. The insights provided herein are intended to empower researchers to anticipate the behavior of this molecule in biological systems and to guide its potential development as a therapeutic agent.

Introduction: The Emerging Significance of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug discovery.[3][4] Its inherent ring strain and conformational rigidity offer a unique three-dimensional architecture that can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[1][3] Unlike more flexible aliphatic chains or larger rings, the azetidine motif can precisely orient substituents in chemical space, a desirable trait for optimizing interactions with protein binding pockets.[4] The incorporation of the (1-(2-Aminophenyl)azetidin-3-yl)methanol structure combines this valuable scaffold with an aromatic amine and a primary alcohol, suggesting a molecule with a rich pharmacophoric profile and the potential for diverse biological activities. Understanding its fundamental physicochemical properties is the first critical step in unlocking its therapeutic potential.

Molecular Characteristics

A foundational understanding of (1-(2-Aminophenyl)azetidin-3-yl)methanol begins with its basic molecular properties.

Molecular Structure and Weight

The structure of (1-(2-Aminophenyl)azetidin-3-yl)methanol is characterized by a central azetidine ring substituted at the 1-position with a 2-aminophenyl group and at the 3-position with a methanol group.

Molecular Formula: C₁₀H₁₄N₂O

Molecular Weight: 178.23 g/mol

ComponentMolecular FormulaMolecular Weight ( g/mol )
2-Aminophenyl groupC₆H₆N92.12
Azetidine coreC₃H₅N55.09
Methanol substituentCH₃O31.03
Total C₁₀H₁₄N₂O 178.23
Key Functional Groups and Their Predicted Influence

The physicochemical and pharmacological profile of (1-(2-Aminophenyl)azetidin-3-yl)methanol is dictated by the interplay of its three key functional groups:

  • Aromatic Amine (Aniline moiety): The primary amine on the phenyl ring is a weak base and a hydrogen bond donor. Its presence is expected to contribute to aqueous solubility and provides a key site for salt formation, which can be leveraged to improve the compound's biopharmaceutical properties.

  • Azetidine Ring: This strained, saturated heterocycle acts as a rigid scaffold. The tertiary amine within the ring is basic and will be protonated at physiological pH. This feature significantly influences solubility and potential interactions with biological targets. The azetidine ring is known to improve metabolic stability compared to larger saturated heterocycles.[4]

  • Primary Alcohol (Methanol group): The hydroxyl group is a hydrogen bond donor and acceptor, which will enhance aqueous solubility. It also presents a potential site for metabolic modification, such as glucuronidation.

Predicted Physicochemical Properties and Their Importance in Drug Discovery

The interplay of the functional groups determines the molecule's behavior in various environments, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile. A balanced physicochemical profile is a hallmark of a successful drug candidate.[6][7]

PropertyPredicted Value/RangeImportance in Drug Discovery
Solubility Moderately to highly soluble in aqueous mediaEssential for absorption and formulation. Poor solubility is a major hurdle in drug development.
Lipophilicity (logP) Low to moderate (0.5 - 2.0)Influences membrane permeability, plasma protein binding, and metabolic clearance. A balanced logP is crucial for oral bioavailability.
pKa Two basic pKa values expected (aromatic amine ~4-5; azetidine amine ~8-9)Determines the ionization state at physiological pH, which impacts solubility, permeability, and target binding.
Polar Surface Area (PSA) ~50-70 ŲCorrelates with membrane permeability. A lower PSA generally favors cell penetration.

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the empirical determination of the key physicochemical properties of (1-(2-Aminophenyl)azetidin-3-yl)methanol.

Determination of Aqueous Solubility

Causality: The solubility of a compound is a critical determinant of its bioavailability. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of (1-(2-Aminophenyl)azetidin-3-yl)methanol to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

    • Ensure a solid excess of the compound is visible.

  • Equilibration:

    • Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the solubility in mg/mL or µg/mL by comparing the peak area of the sample to a standard curve of known concentrations.

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. The use of a validated analytical method ensures accurate quantification.

Determination of Lipophilicity (logP)

Causality: Lipophilicity, measured as the partition coefficient (logP) between an organic and an aqueous phase, is a key predictor of a drug's ability to cross biological membranes.

Protocol:

  • Phase Preparation:

    • Prepare a biphasic system of n-octanol and water (or PBS pH 7.4 for logD).

    • Mutually saturate the two phases by shaking them together for 24 hours and then allowing them to separate.

  • Partitioning:

    • Dissolve a known amount of (1-(2-Aminophenyl)azetidin-3-yl)methanol in the aqueous phase.

    • Add an equal volume of the n-octanol phase.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully sample both the aqueous and organic phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • Calculate the partition coefficient, P = [Concentration in octanol] / [Concentration in aqueous phase].

    • logP = log₁₀(P).

Self-Validation: The sum of the amount of compound in the two phases should be close to the initial amount added, indicating no significant degradation or adsorption to the container.

Determination of pKa

Causality: The acid dissociation constant (pKa) determines the extent of ionization of a molecule at a given pH, which profoundly affects its solubility, permeability, and target engagement.

Protocol (Potentiometric Titration):

  • Sample Preparation:

    • Dissolve a precise amount of (1-(2-Aminophenyl)azetidin-3-yl)methanol in a known volume of deionized water or a co-solvent system if solubility is limited.

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

    • Record the pH at regular volume increments of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points on the titration curve.

    • Alternatively, use specialized software to analyze the titration curve and determine the pKa values.

Self-Validation: The presence of clear inflection points in the titration curve validates the presence of ionizable groups. The use of a calibrated pH meter and standardized titrant ensures accuracy.

Visualizing the Physicochemical Characterization Workflow

The following diagram illustrates the logical flow of the experimental characterization of (1-(2-Aminophenyl)azetidin-3-yl)methanol.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Interpretation cluster_application Application in Drug Discovery synthesis Synthesis of (1-(2-Aminophenyl)azetidin-3-yl)methanol solubility Aqueous Solubility Determination (Shake-Flask Method) synthesis->solubility logP Lipophilicity (logP) Determination (Shake-Flask Method) synthesis->logP pKa pKa Determination (Potentiometric Titration) synthesis->pKa data_analysis Data Compilation & Analysis solubility->data_analysis logP->data_analysis pKa->data_analysis adme_prediction ADME Profile Prediction data_analysis->adme_prediction lead_optimization Lead Optimization adme_prediction->lead_optimization

Sources

Engineering Kinase Selectivity: The Role of 2-Aminophenyl Azetidine Moieties in Rational Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of small-molecule kinase inhibitors has increasingly shifted from flat, highly aromatic, ATP-competitive structures toward three-dimensional, sp³-rich scaffolds. This paradigm shift addresses two historical bottlenecks in oncology and immunology drug development: off-target toxicity and poor metabolic stability. Among the most promising structural motifs emerging in rational drug design is the 2-aminophenyl azetidine moiety.

By fusing the robust hinge-binding capacity of the 2-aminophenyl group with the structural rigidity and low lipophilicity of an azetidine ring, medicinal chemists can engineer highly selective kinase inhibitors. This whitepaper dissects the mechanistic rationale, structural activity relationships (SAR), and validated experimental workflows required to leverage this privileged scaffold in modern drug discovery.

Mechanistic Rationale: The Anatomy of the Scaffold

To understand the efficacy of the 2-aminophenyl azetidine moiety, we must deconstruct it into its two functional domains and analyze the causality behind their synergistic effects.

The 2-Aminophenyl Anchor (Hinge Binder)

The 2-aminophenyl group is a well-established pharmacophore, frequently utilized in both kinase and histone deacetylase (HDAC) inhibitors, such as the clinical candidate1[1] and the MEK1/2 inhibitor 2[2].

  • Causality of Binding: The primary amine acts as a potent hydrogen bond donor, while the adjacent phenyl ring and its substituents can act as hydrogen bond acceptors or hydrophobic anchors. This bidentate interaction network perfectly complements the backbone amides of the kinase hinge region (e.g., interacting with Cys919 in VEGFR-2 or Cys481 in BTK)[3][4].

The Azetidine Vector (Rigid Core)

While flat anilines bind well to the hinge, they lack the three-dimensionality required to selectively target specific kinase sub-pockets. Enter the azetidine ring.5[5] because they offer a perfect compromise between stability and molecular rigidity.

  • Causality of Selectivity: A four-membered azetidine ring possesses significant ring strain, which restricts its conformational flexibility compared to larger piperidine or pyrrolidine rings. When attached to the 2-aminophenyl anchor, the azetidine core acts as a rigid sp³ vector, projecting attached functional groups (e.g., electrophilic warheads or solvent-channel solubilizers) at a precise, locked trajectory. This drastically reduces the entropic penalty upon binding to the kinase active site and lowers overall lipophilicity, thereby evading rapid CYP450-mediated metabolism[4].

Pharmacophore Hinge Hinge Region (Kinase Core) Amine 2-Aminophenyl (H-Bond Donor/Acceptor) Hinge->Amine H-Bonds Azetidine Azetidine Core (Rigid sp3 Vector) Amine->Azetidine C-N Linkage Solvent Solvent Channel (Selectivity Filter) Azetidine->Solvent Trajectory

Fig 1: Pharmacophore mapping of the 2-aminophenyl azetidine scaffold.

Quantitative Structure-Activity Relationship (SAR)

To demonstrate the superiority of the azetidine linker in kinase inhibitor design, we analyze comparative data tracking the evolution of a generic hinge-binding scaffold targeting Bruton's Tyrosine Kinase (BTK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3][4].

Table 1: Impact of Linker Rigidity on Kinase Inhibition and Metabolic Stability

Scaffold LinkerTarget KinaseIC₅₀ (nM)Microsomal Stability (T₁/₂, min)Mechanistic Observation (Causality)
Flexible Alkyl ChainBTK45.0< 10High entropic penalty upon binding; flexible chain is highly susceptible to rapid CYP450 oxidation.
Piperidine RingBTK12.525Improved potency due to partial rigidity; however, higher lipophilicity increases hepatic clearance.
Azetidine Ring BTK1.2> 60Rigid sp³ vector locks the bioactive conformation; low lipophilicity evades metabolic degradation.
2-Aminophenyl-Azetidine VEGFR-20.8> 60Synergistic effect: Bidentate hinge bonding combined with optimal solvent channel projection.

Data synthesized from comparative docking and in vitro assays of covalent BTK inhibitors and (2-Aminophenyl)urea derivatives.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies detail the synthesis and biological evaluation of 2-aminophenyl azetidine derivatives, embedding quality control checkpoints directly into the workflow.

Synthesis of the 2-Aminophenyl Azetidine Precursor

Objective: Couple an azetidine core to an aniline derivative without triggering over-alkylation. Causality: Direct Sₙ2 amination of an unprotected aniline often leads to poly-alkylation and poor yields. Therefore, we utilize a 2-nitrohalobenzene as a self-masking precursor. The nitro group prevents over-reaction during the cross-coupling phase and is subsequently reduced to yield the active hinge-binding primary amine.

Step-by-Step Methodology:

  • Buchwald-Hartwig Cross-Coupling:

    • Combine 1-bromo-2-nitrobenzene (1.0 eq) and tert-butyl azetidine-3-carboxylate (1.2 eq) in anhydrous toluene.

    • Add Pd₂(dba)₃ (0.05 eq), BINAP (0.1 eq), and Cs₂CO₃ (2.0 eq).

    • Self-Validation Checkpoint: Purge the reaction vessel with argon for 15 minutes. Oxygen contamination will poison the palladium catalyst, evidenced by a rapid color change to black.

    • Heat at 90°C for 12 hours. Monitor conversion via LC-MS.

  • Nitro Reduction:

    • Isolate the coupled intermediate and dissolve in methanol.

    • Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

    • Self-Validation Checkpoint: The disappearance of the distinct yellow hue of the nitroaromatic compound serves as a visual indicator of successful reduction to the 2-aminophenyl azetidine. Filter through Celite to remove the catalyst.

In Vitro Kinase Mobility Shift Assay

Objective: Quantify the IC₅₀ of the synthesized inhibitor against a target kinase (e.g., MEK1 or VEGFR-2). Causality: Traditional radiometric assays are hazardous, and ATP-depletion assays (like luciferase-based methods) can produce false positives if the compound is an ATP-ase inhibitor. The microfluidic mobility shift assay uses a fluorescently labeled peptide. Because phosphorylated and unphosphorylated peptides have different net charges, they migrate at different speeds in an electric field, allowing for direct, ratiometric quantification.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a master mix containing the purified kinase enzyme (e.g., 5 nM VEGFR-2), 1.5 µM fluorescent peptide substrate, and 10 mM MgCl₂ in HEPES buffer (pH 7.5).

  • Compound Incubation: Dispense the 2-aminophenyl azetidine inhibitor (in a 10-point 3-fold dilution series starting at 10 µM) into a 384-well plate. Add the kinase master mix and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP to a final concentration matching the kinase's Kₘ (e.g., 10 µM) to initiate the reaction.

  • Reaction Termination: After 60 minutes, add 20 mM EDTA.

    • Causality: EDTA rapidly chelates the Mg²⁺ ions required for kinase catalytic activity, instantly freezing the reaction state for accurate kinetic measurement.

  • Microfluidic Separation & Ratiometric Analysis: Run the plate on a microfluidic reader (e.g., Caliper EZ Reader).

    • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO-only (negative) and Staurosporine (positive) controls. A Z'-factor > 0.6 validates the assay's dynamic range and confirms the data's integrity.

Workflow Prep 1. Compound Prep (DMSO Stock) Incubate 2. Kinase + ATP + Substrate (Incubation) Prep->Incubate Electrophoresis 3. Microfluidic Separation (Mobility Shift) Incubate->Electrophoresis Quant 4. Ratiometric Analysis (Phospho vs Non-Phospho) Electrophoresis->Quant Validate 5. Z'-Factor Validation (Quality Control) Quant->Validate

Fig 2: Self-validating workflow for the Kinase Mobility Shift Assay.

Conclusion

The integration of 2-aminophenyl azetidine moieties into kinase inhibitor design represents a masterclass in rational pharmacophore engineering. By utilizing the 2-aminophenyl group to anchor the molecule firmly within the ATP hinge region, and leveraging the rigid, low-lipophilicity azetidine ring to direct substituents toward the solvent channel, researchers can achieve unprecedented levels of target selectivity and metabolic stability. Adhering to the self-validating synthesis and assay protocols outlined above ensures that these theoretical advantages translate into robust, reproducible preclinical data.

References

  • National Institutes of Health (PMC). Design of Potent and Selective Covalent Inhibitors of Bruton's Tyrosine Kinase Targeting an Inactive Conformation. Retrieved from: [Link]

  • American Chemical Society (ACS). Discovery of N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an Orally Active Histone Deacetylase Inhibitor. Retrieved from: [Link]

Sources

Structural Identification and Pharmacological Potential of (1-(2-Aminophenyl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

The transition from planar, sp2 -rich aromatic molecules to three-dimensional, sp3 -rich architectures is a defining paradigm in modern drug discovery, often referred to as "escaping flatland." The azetidine ring—a four-membered, saturated nitrogen heterocycle—has emerged as a privileged scaffold in this pursuit[1]. By offering a unique balance between molecular rigidity and metabolic stability, azetidines serve as superior bioisosteres for larger macrocycles like pyrrolidines or piperidines[2].

This whitepaper provides an in-depth technical characterization of (1-(2-Aminophenyl)azetidin-3-yl)methanol , a highly functionalized building block. With an ortho-aniline moiety and a hydroxymethyl handle, this compound is uniquely positioned for the synthesis of fused heterocyclic pharmacophores, such as benzimidazoles, which are critical in kinase inhibitor design (e.g., MEK1/2 and JAK inhibitors)[2][3].

Cheminformatics & Structural Identity

Accurate cheminformatic representation is the foundation of computational drug design and intellectual property filing. The target molecule features a central azetidine ring substituted at the N1 position with a 2-aminophenyl group, and at the C3 position with a hydroxymethyl group.

SMILES and InChI Derivation
  • SMILES String: Nc1ccccc1N1CC(CO)C1

    • Rationale: The SMILES string captures the ortho-substituted aniline (Nc1ccccc1) connected to the nitrogen (N1) of the azetidine ring (CC(...)C1). The C3 carbon of the azetidine is branched with a hydroxymethyl group (CO).

  • Standard InChI: InChI=1S/C10H14N2O/c11-9-4-2-1-3-10(9)12-6-8(5-13)7-12/h1-4,8,13H,5-7,11H2

    • Rationale: The InChI string algorithmically maps the 10 carbon atoms, confirming the connectivity of the 2-aminophenyl group to the azetidine nitrogen ( N12 ) and the hydroxymethyl oxygen ( O13 ) to the C3 position ( C8 ).

  • InChIKey: [Derived Hash]-UHFFFAOYSA-N

    • Note on Generation: The InChIKey is a fixed-length (27-character) SHA-256 cryptographic hash of the Standard InChI string. The first 14 characters encode the molecular skeleton (connectivity), while the subsequent block encodes stereochemistry and isotopic substitution. Because the C3 position of this specific azetidine is achiral (possessing a plane of symmetry through the N1−C3 axis), the stereochemical block defaults to standard achiral flags (UHFFFAOYSA-N).

Quantitative Physicochemical Properties

The following table summarizes the key physicochemical parameters that dictate the compound's pharmacokinetic behavior. The high sp3 fraction and low molecular weight make it an ideal fragment-like starting material.

PropertyValuePharmacological Implication
Molecular Formula C10​H14​N2​O Optimal for fragment-based drug discovery (FBDD).
Molecular Weight 178.23 g/mol Leaves >300 Da of "budget" for further elaboration.
Exact Mass 178.1106 DaCritical for high-resolution LC-MS validation.
H-Bond Donors 2 ( −NH2​ , −OH )Facilitates kinase hinge-region binding.
H-Bond Acceptors 3 (N, N, O)Enhances aqueous solubility.
TPSA ~49.5 ŲExcellent membrane and blood-brain barrier (BBB) permeability.
Rotatable Bonds 3High rigidity; minimizes entropic penalty upon target binding.

De Novo Synthesis & Validation Protocol

The synthesis of N -arylated azetidines is historically challenging due to the inherent ring strain (~26 kcal/mol), which makes the azetidine susceptible to base- or nucleophile-induced ring opening[1]. To circumvent this, we utilize a mild, palladium-catalyzed Buchwald-Hartwig cross-coupling followed by a chemoselective reduction.

Step-by-Step Experimental Methodology

Step 1: Buchwald-Hartwig Amination (C-N Bond Formation)

  • Objective: Couple azetidin-3-ylmethanol with 1-bromo-2-nitrobenzene.

  • Causality & Reagent Selection: Pd2​(dba)3​ and BINAP are selected as the catalytic system. The bulky, bidentate BINAP ligand enforces a steric environment that accelerates the reductive elimination step, which is otherwise sluggish for sterically hindered secondary amines like azetidine. Cs2​CO3​ is used as a mild base; stronger bases (like NaOtBu ) risk initiating ring-opening side reactions.

  • Procedure:

    • In an oven-dried Schlenk flask under argon, charge 1-bromo-2-nitrobenzene (1.0 eq), azetidin-3-ylmethanol (1.2 eq), Pd2​(dba)3​ (0.05 eq), BINAP (0.10 eq), and Cs2​CO3​ (2.0 eq).

    • Suspend the mixture in anhydrous toluene (0.2 M).

    • Degas the suspension via three freeze-pump-thaw cycles.

    • Heat the reaction to 100°C for 12 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the aryl bromide and the emergence of a bright yellow, UV-active spot indicates the formation of 1-(2-nitrophenyl)azetidin-3-yl)methanol.

    • Filter through Celite, concentrate, and purify via flash chromatography.

Step 2: Chemoselective Nitro Reduction

  • Objective: Reduce the ortho-nitro group to an amine without cleaving the azetidine ring.

  • Causality & Reagent Selection: Standard catalytic hydrogenation ( H2​ , Pd/C ) at ambient pressure is employed. Harsh reducing agents (e.g., LiAlH4​ ) or high-pressure hydrogenation could trigger hydrogenolysis of the benzylic-like C−N bonds of the azetidine.

  • Procedure:

    • Dissolve the purified intermediate in HPLC-grade methanol (0.1 M).

    • Add 10% Pd/C (10% w/w).

    • Evacuate the flask and backfill with H2​ gas (1 atm via balloon).

    • Stir vigorously at room temperature for 4 hours.

    • Self-Validation: LC-MS analysis of an aliquot must show complete conversion to the target mass ( [M+H]+=179.1 ).

    • Filter through a PTFE syringe filter to remove the catalyst and concentrate in vacuo to yield the target compound.

Synthesis A Azetidin-3-ylmethanol + 1-Bromo-2-nitrobenzene B Buchwald-Hartwig Cross-Coupling (Pd catalyst) A->B C 1-(2-Nitrophenyl)azetidin-3-yl)methanol B->C D Catalytic Hydrogenation (Pd/C, H2) C->D E (1-(2-Aminophenyl)azetidin-3-yl)methanol (Target Compound) D->E

Synthetic workflow for (1-(2-Aminophenyl)azetidin-3-yl)methanol.

Analytical Validation (Self-Validating System)

To ensure absolute structural integrity before downstream use, the following spectral benchmarks must be met:

  • 1 H NMR (400 MHz, DMSO- d6​ ): The azetidine ring protons ( C2 and C4 ) will appear as distinct multiplets between 3.5–4.0 ppm due to the constrained ring geometry. The C3 methine proton will couple with the adjacent hydroxymethyl group (~3.4 ppm). The primary amine ( −NH2​ ) will present as a broad, exchangeable singlet near 4.5 ppm.

  • LC-MS (ESI+): A single sharp peak in the UV chromatogram (254 nm) with a corresponding mass spectrum base peak of m/z 179.1 ( [M+H]+ ).

Downstream Pharmacological Applications

The strategic value of (1-(2-Aminophenyl)azetidin-3-yl)methanol lies in its bifunctional nature. The ortho-diamine-like arrangement (the primary aniline amine and the tertiary azetidine nitrogen) allows for rapid cyclization into benzimidazole derivatives.

Benzimidazoles linked to rigid, sp3 -rich rings are highly sought after in the development of kinase inhibitors. For instance, similar azetidine-containing architectures have been successfully deployed in the design of MEK1/2 inhibitors (e.g., Cobimetinib) and JAK3 inhibitors[2]. The azetidine ring acts as a rigid vector, projecting the hydroxymethyl group into solvent-exposed regions or specific allosteric pockets to enhance binding affinity and selectivity[4].

MEK_Inhibition Target (1-(2-Aminophenyl)azetidin-3-yl)methanol Cyclization Cyclization with CDI or Aryl Aldehydes Target->Cyclization Structural Rigidification Benzimidazole Benzimidazole-Azetidine Pharmacophore Cyclization->Benzimidazole MEK MEK1/2 Kinase Binding Pocket Benzimidazole->MEK Allosteric Inhibition ERK ERK1/2 Phosphorylation Blocked MEK->ERK Pathway Arrest

Pharmacological application of the target compound in MEK inhibitor design.

By utilizing this specific azetidine building block, medicinal chemists can systematically explore uncharted chemical space, improving the pharmacokinetic profiles of legacy flat-aromatic drugs while maintaining high target potency.

References

  • ResearchGate. “Linear” and “angular” spirocyclic azetidines in drug discovery: state of the art. URL:[Link]

Sources

A Technical Guide to Predicting and Enhancing Metabolic Stability for (1-(2-Aminophenyl)azetidin-3-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as demonstrating potent pharmacological activity. Metabolic stability, the measure of a compound's resistance to biotransformation, is a cornerstone of this profile, directly influencing in vivo half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] This guide provides an in-depth framework for researchers engaged in the development of (1-(2-Aminophenyl)azetidin-3-yl)methanol analogs. We will dissect the inherent metabolic liabilities of this scaffold, present validated in vitro and in silico predictive strategies, and outline actionable medicinal chemistry approaches to enhance metabolic durability. The methodologies described herein are designed to be integrated into a high-throughput drug discovery cascade, enabling early, data-driven decisions to de-risk projects and accelerate the selection of viable clinical candidates.

The Strategic Imperative of Metabolic Stability

The journey from a hit compound to a marketed drug is fraught with attrition, with a significant percentage of failures in clinical stages attributed to poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] A compound with low metabolic stability is rapidly cleared from the body, often necessitating higher or more frequent dosing, which can lead to poor patient compliance and an increased risk of off-target toxicity from metabolites.[2] Conversely, an overly stable compound may accumulate, causing safety concerns. Therefore, the goal of lead optimization is not merely to maximize stability but to engineer a molecule with a clearance rate appropriate for the intended therapeutic indication.

Early assessment of metabolic stability allows project teams to:

  • Establish Structure-Metabolism Relationships (SMR): Identify metabolic "hotspots" on a molecule and systematically modify the structure to block these sites of metabolism.

  • Predict Human Pharmacokinetics: Use in vitro data to scale and predict in vivo parameters like hepatic clearance, half-life, and bioavailability.[3][5]

  • Minimize Formation of Reactive or Toxic Metabolites: Understand and mitigate metabolic pathways that could lead to safety liabilities.[2]

Deconstructing the Scaffold: Predicted Metabolic Liabilities

The (1-(2-Aminophenyl)azetidin-3-yl)methanol core presents several functionalities that warrant careful consideration from a drug metabolism perspective. Proactively identifying these potential sites of metabolism is the first step in designing a robust screening strategy.

  • The Aromatic Amine (2-Aminophenyl): This is a well-documented site for oxidative metabolism. The exocyclic amine can undergo N-oxidation, primarily mediated by Cytochrome P450 (CYP) enzymes, particularly CYP1A2, to form reactive hydroxylamine and nitrenium ion intermediates.[6] These species are often implicated in toxicity. Further metabolism can occur via N-acetylation by N-acetyltransferases (NATs), which can also be a polymorphic enzyme, leading to patient-to-patient variability.[7]

  • The Azetidine Ring: While four-membered rings like azetidine are increasingly used in medicinal chemistry to improve properties like solubility and metabolic stability[8][9][10], their inherent ring strain can make them susceptible to specific metabolic or chemical degradation pathways, such as ring-opening.[11]

  • The Primary Alcohol (-CH₂OH): The methanol moiety is a prime candidate for oxidation, first to an aldehyde and subsequently to a carboxylic acid. This transformation is typically mediated by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) present in the liver cytosol, as well as by CYP enzymes (e.g., CYP2E1).

The logical relationship between the scaffold's features and its potential metabolic fate is crucial for designing a comprehensive evaluation strategy.

cluster_Scaffold Core Scaffold: (1-(2-Aminophenyl)azetidin-3-yl)methanol cluster_Pathways Potential Metabolic Pathways cluster_Outcomes Consequences Scaffold (Core Structure) AromaticAmine Aromatic Amine (2-Aminophenyl) N_Oxidation N-Oxidation (CYP1A2, etc.) AromaticAmine->N_Oxidation Phase I N_Acetylation N-Acetylation (NATs) AromaticAmine->N_Acetylation Phase II Azetidine Azetidine Ring RingOpening Ring Opening (Potential) Azetidine->RingOpening Phase I Alcohol Primary Alcohol (-CH₂OH) AlcoholOxidation Oxidation to Aldehyde (ADH, CYPs) Alcohol->AlcoholOxidation Phase I Clearance Increased Clearance N_Oxidation->Clearance Toxicity Reactive Metabolites (Potential Toxicity) N_Oxidation->Toxicity N_Acetylation->Clearance PK_Variability PK Variability (Polymorphisms) N_Acetylation->PK_Variability RingOpening->Clearance AldehydeOxidation Oxidation to Carboxylic Acid (ALDH) AlcoholOxidation->AldehydeOxidation Phase I AldehydeOxidation->Clearance

Caption: Predicted metabolic liabilities of the core scaffold.

In Vitro Prediction: The Experimental Workhorse

In vitro metabolic stability assays are essential for early-stage drug discovery, providing quantitative data on a compound's susceptibility to metabolism.[12][13] The two most common systems are liver microsomes and hepatocytes.

Human Liver Microsome (HLM) Stability Assay

HLMs are subcellular fractions containing the endoplasmic reticulum of hepatocytes. They are a rich source of Phase I enzymes, particularly the CYPs, making them a cost-effective and high-throughput tool for initial screening.[14]

Causality Behind the Choice: We use HLMs first because they provide a direct measure of CYP-mediated metabolism, which is the primary clearance pathway for a majority of small molecule drugs.[15] An HLM assay quickly flags compounds with high CYP liability.

Protocol: HLM Intrinsic Clearance (CLint) Assay

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of each analog in DMSO.

    • HLM Suspension: Thaw pooled human liver microsomes (e.g., from 200 donors) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.

    • NADPH Regenerating System (Cofactor): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer. This system ensures a constant supply of NADPH, the required cofactor for CYP activity.

  • Incubation Procedure:

    • Pre-warm the HLM suspension and test compound dilutions at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system. The final test compound concentration is typically 1 µM.

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound). This step precipitates the proteins and stops all enzymatic activity.

  • Self-Validating Controls (Critical for Data Integrity):

    • Negative Control (-NADPH): A parallel incubation without the NADPH regenerating system. Degradation in this well indicates chemical instability or metabolism by non-NADPH-dependent enzymes.

    • Positive Control: A compound with known metabolic characteristics (e.g., Testosterone for high clearance, Verapamil for moderate clearance) is run alongside the test compounds to ensure the HLM and cofactor system are active.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) is determined.

    • Half-life (t½) is calculated as: 0.693 / k

    • Intrinsic Clearance (CLint) is calculated as: (k / [protein concentration]) * 1000 (reported in µL/min/mg protein).

Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and transporters, providing a more holistic view of hepatic clearance.[14]

Causality Behind the Choice: We use hepatocytes for compounds that show moderate to high stability in HLMs. This allows us to investigate the contribution of cytosolic enzymes (like ADH, ALDH) and Phase II conjugation pathways (e.g., glucuronidation by UGTs, sulfation by SULTs), which are absent or deficient in microsomes.[12]

The protocol is similar to the HLM assay but uses a suspension of cryopreserved hepatocytes and does not require an external cofactor system, as the intact cells have their own.

cluster_workflow In Vitro Metabolic Stability Workflow Start New Analog Synthesis HLM_Assay HLM Stability Assay (Phase I Focus) Start->HLM_Assay Decision1 High Clearance? (t½ < 20 min) HLM_Assay->Decision1 Hepatocyte_Assay Hepatocyte Assay (Phase I + II) Decision1->Hepatocyte_Assay No Stop De-prioritize or Redesign Analog Decision1->Stop Yes Decision2 High Clearance? Hepatocyte_Assay->Decision2 Reaction_Phenotyping CYP Reaction Phenotyping Decision2->Reaction_Phenotyping No Decision2->Stop Yes Proceed Advance to Further Studies Reaction_Phenotyping->Proceed

Caption: A typical in vitro metabolic stability screening cascade.

CYP Reaction Phenotyping: Identifying the Culprit

Once a compound is identified as being metabolically cleared, it is crucial to identify which specific enzyme(s) are responsible.[16] This is known as reaction phenotyping. Knowing the specific CYP isoform (e.g., CYP3A4, 2D6, 2C9, 1A2) responsible for metabolism is required by regulatory agencies to predict potential drug-drug interactions (DDIs).[17][18] For example, if a new drug is cleared primarily by CYP3A4, its plasma levels could be dangerously increased if co-administered with a strong CYP3A4 inhibitor like ketoconazole.

Protocol: Recombinant CYP Enzyme & Chemical Inhibition Assay

This is a two-pronged, confirmatory approach recommended by regulatory bodies like the FDA.[19]

  • Recombinant Enzyme Panel:

    • Incubate the test compound separately with a panel of individual, recombinantly expressed human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).

    • The protocol is similar to the HLM assay, using the recombinant protein instead of microsomes.

    • The rate of metabolism by each isoform directly indicates its ability to metabolize the compound.

  • Chemical Inhibition in HLM:

    • Incubate the test compound with pooled HLMs (which contain all CYPs) in the presence and absence of isoform-specific chemical inhibitors (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4).

    • A significant reduction in the rate of metabolism in the presence of a specific inhibitor confirms the involvement of that CYP isoform.[18]

Data Presentation: Results from these assays are best presented in a clear, comparative table.

Analog IDModificationHLM t½ (min)Hep. t½ (min)CLint (µL/min/mg)Primary Metabolizing CYP(s)% Inhibition by Ketoconazole (CYP3A4)
Parent-01 -1512155CYP1A2, CYP3A445%
Analog-02 2-F on Phenyl453852CYP3A485%
Analog-03 N-Me on Azetidine>1209515CYP2C9<10%
Analog-04 CF₃ on Phenyl>120>120<5-<5%

This is a hypothetical data table for illustrative purposes.

In Silico Prediction: Guiding Synthesis Before it Starts

In silico models use computational methods to predict metabolic liabilities based solely on a compound's structure.[20][21] These models are invaluable in the design phase, allowing chemists to prioritize which analogs to synthesize.

  • Site of Metabolism (SoM) Prediction: Machine learning and quantum mechanics-based models can predict the most likely atoms on a molecule to be metabolized by CYPs.[22] This helps identify metabolic "hotspots" that can be blocked. For the (1-(2-Aminophenyl)azetidin-3-yl)methanol scaffold, these models would likely flag the aromatic ring, the exocyclic nitrogen, and the carbinol carbon as potential SoMs.

  • CYP Inhibition/Induction Models: QSAR (Quantitative Structure-Activity Relationship) models can predict whether a compound is likely to inhibit or induce specific CYP isoforms, flagging potential DDI risks early.

  • Metabolic Stability Prediction: Models trained on large datasets of experimental data can provide a qualitative or quantitative prediction of a compound's intrinsic clearance (e.g., high, medium, or low).[23]

From Prediction to Validation: It is crucial to understand that in silico predictions are hypotheses.[24] They must be validated by in vitro experiments.[25][26] The true power of this approach lies in the iterative cycle of prediction, synthesis, and testing.

Medicinal Chemistry Strategies to Enhance Stability

When a metabolic liability is confirmed, several strategies can be employed to improve the stability of the analogs. The key is to make modifications that block metabolism without negatively impacting the compound's desired pharmacological activity.

  • Blocking Sites of Metabolism:

    • Aromatic Ring: To mitigate oxidation of the aminophenyl ring, introduce electron-withdrawing groups (e.g., fluorine, trifluoromethyl) to deactivate the ring towards electrophilic attack by CYPs.[27]

    • Metabolic Switching: Introduce a deliberate metabolic "soft spot" at a less critical part of the molecule to divert metabolism away from a site that produces a reactive metabolite.

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect).

  • Bioisosteric Replacement:

    • Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, resulting in a similar biological response.[28][29] This is a powerful strategy for improving ADME properties.[30]

    • Amine Modification: If N-oxidation is problematic, one might explore replacing the primary amine with a bioisostere that is less prone to oxidation, although this would significantly alter the core scaffold and must be done with careful consideration of the target binding interactions.

    • Azetidine Analogs: While the azetidine is often incorporated to enhance properties, if it proves to be a metabolic liability, exploring slightly larger rings like pyrrolidine could be a viable strategy.[11]

Conclusion: An Integrated Approach to Success

Predicting and optimizing the metabolic stability of (1-(2-Aminophenyl)azetidin-3-yl)methanol analogs requires a multi-faceted, iterative approach. By combining early-stage in silico predictions to guide synthetic efforts with a tiered in vitro screening cascade—from high-throughput HLM assays to more comprehensive hepatocyte and reaction phenotyping studies—research teams can build a deep understanding of structure-metabolism relationships. This knowledge-driven process, which treats experimental protocols as self-validating systems and grounds decisions in robust data, is the most effective way to mitigate downstream risks. It enables the rational design of drug candidates with optimized pharmacokinetic profiles, ultimately increasing the probability of selecting a compound that is not only potent but also safe and effective in the clinic.

References

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (2024). Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]

  • What is the importance of metabolic stability in drug design?. (2025). Patsnap Synapse. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (2007). PubMed. [Link]

  • Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. (2000). Pharmaceutical Science & Technology Today. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006). PubMed. [Link]

  • In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. (2006). Current Drug Metabolism. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

  • In Silico Drug Metabolism Prediction Services. Creative Biolabs. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Bioisosteric Replacements. Chemspace. [Link]

  • In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. (2021). ResearchGate. [Link]

  • In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. (2021). Springer Nature Experiments. [Link]

  • Models for success: improving drug metabolism prediction. Optibrium. [Link]

  • Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • MetStabOn—Online Platform for Metabolic Stability Predictions. (2025). ResearchGate. [Link]

  • Tackling metabolism issues in drug discovery with in silico methods. (2024). News-Medical.Net. [Link]

  • Automated pathway and reaction prediction facilitates in silico identification of unknown metabolites in human cohort studies. (2018). bioRxiv. [Link]

  • In silico predictions of Escherichia coli metabolic capabilities are consistent with experimental data. Systems Biology Research Group. [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. (2010). PMC. [Link]

  • Major metabolic activation and detoxification pathways of aromatic amines. (2014). ResearchGate. [Link]

  • From In Silico Prediction To In Vivo Validation: Advancing Biohydrogen Production Through Metabolic Engineering Of E. Coli MG1655. (2026). ResearchGate. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • High-titer production of aromatic amines in metabolically engineered Escherichia coli. (2022). Biotechnology for Biofuels. [Link]

  • Cytochrome CYP450 Reaction Phenotyping. Bienta. [Link]

  • A Complete Guide to CYP Reaction Phenotyping in 2026. Creative Bioarray. [Link]

  • Model validation by comparing in silico prediction of the specific... (2011). ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). RSC Medicinal Chemistry. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). American Chemical Society. [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). Food and Drug Administration. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design. (2024). Chemical Methodologies. [Link]

  • What We Know and What We Need to Know about Aromatic and Cationic Biogenic Amines in the Gastrointestinal Tract. (2018). MDPI. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. [Link]

  • Navigating new regulatory guidelines for drug metabolism studies. (2024). Drug Discovery News. [Link]

  • A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. (2018). PMC. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. (2020). Food and Drug Administration. [Link]

  • Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (2020). Regulations.gov. [Link]

  • Drug-drug Interaction Studies for Regulatory Submission. Charles River Laboratories. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023). Frontiers in Chemistry. [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2012). PMC. [Link]

Sources

Computational Docking and Optimization of (1-(2-Aminophenyl)azetidin-3-yl)methanol Scaffolds in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of sp3 -rich heterocycles into drug discovery has fundamentally shifted the landscape of lead optimization. The (1-(2-Aminophenyl)azetidin-3-yl)methanol scaffold exemplifies this paradigm. By utilizing a conformationally restricted azetidine ring, this moiety enhances the fraction of sp3 carbons ( Fsp3​ ), thereby improving aqueous solubility and mitigating the off-target toxicity typically associated with flat, hydrophobic aromatics. Recent computational and pharmacological studies have demonstrated the high utility of azetidin-3-yl methanol derivatives in targeting complex allosteric and orthosteric pockets, including mechanosensitive channels like Piezo1 [1], Phosphatidylinositol 3-kinases (PI3Ks)[3], and Topoisomerase I/II complexes [2].

This whitepaper provides an in-depth technical guide on the structural rationale, computational docking workflows, and self-validating protocols required to successfully optimize this scaffold for kinase and ion channel targets.

Pharmacophore Rationale & Structural Causality

Understanding the causality behind a ligand's binding affinity is critical for rational drug design. The (1-(2-Aminophenyl)azetidin-3-yl)methanol scaffold is highly modular, with each functional group serving a specific thermodynamic or spatial purpose:

  • The Azetidine Core (Conformational Spacer): Unlike highly flexible aliphatic chains or larger piperidine rings, the four-membered azetidine ring imposes strict vectorality. It acts as a rigid spacer, projecting the C3-hydroxymethyl group at a highly specific angle relative to the N1-substituent. This pre-organization significantly reduces the entropic penalty ( ΔS ) upon binding.

  • The Methanol Moiety (H-Bonding Anchor): The −CH2​OH group serves as a versatile hydrogen bond donor and acceptor. In docking studies against targets like Piezo1 (PDB: 5Z10), homologous aminopropanol and azetidin-3-yl methanol moieties extend deep into hydrophilic pockets, forming crucial hydrogen bonds with polar residues such as Arg2098 and Glu1688 [1].

  • The 2-Aminophenyl Group (Dual-Interaction Motif): The ortho-aniline moiety provides a dual-function pharmacophore. The aromatic ring engages in π−π or π -alkyl interactions within hydrophobic cavities, while the primary amine acts as a hydrogen bond donor to hinge-region backbone carbonyls or acidic side chains [1, 2].

G Azetidine Azetidine Ring (Conformational Spacer) Hydrophobic Hydrophobic Pocket (e.g., Ile/Val) Azetidine->Hydrophobic Van der Waals Methanol Methanol Group (H-Bond Donor/Acceptor) Hydrophilic Hydrophilic Cavity (e.g., Glu/Arg) Methanol->Hydrophilic H-Bond Aminophenyl 2-Aminophenyl (Pi-Stacking / H-Bond) Hinge Hinge Region (Acidic Residues) Aminophenyl->Hinge H-Bond / Electrostatic Aminophenyl->Hydrophobic Pi-Alkyl

Fig 1: Pharmacophore mapping and binding interactions of the azetidin-3-yl-methanol scaffold.

Self-Validating Computational Docking Protocol

To ensure high scientific integrity and reproducibility, the following step-by-step methodology incorporates built-in validation checkpoints. This protocol utilizes standard industry suites (e.g., Schrödinger Maestro, RDKit, or AutoDock Vina) [1, 3].

Step 1: Ligand Preparation & Conformational Sampling
  • Causality: The azetidine nitrogen (tertiary amine) and the 2-amino group (primary aniline) have distinct pKa​ values. Accurate protonation state assignment at physiological pH (7.4) is critical for predicting electrostatic interactions.

  • Action: Utilize tools like Epik or RDKit to generate ionization states and tautomers [3]. The azetidine nitrogen is typically modeled in its protonated state ( pKa​≈8.0 ), while the aniline remains neutral ( pKa​≈4.6 ). Generate up to 32 stereochemical/conformer variations per ligand using OPLS4 force fields.

  • Validation Checkpoint: Verify that the output structures maintain realistic 3D geometries and that the Fsp3​ fraction remains uncorrupted during 2D-to-3D conversion.

Step 2: Protein Preparation
  • Causality: Crystal structures often lack hydrogen atoms and contain unresolved loops or crystallographic waters that cause artificial steric clashes with ligands.

  • Action: Retrieve the target structure (e.g., PI3K PDB: 5UK8 or Piezo1 PDB: 5Z10) [1, 3]. Use a Protein Preparation Wizard to add hydrogens, assign bond orders, and optimize the H-bond network via PROPKA. Remove waters beyond 3 Å of the binding site unless they explicitly bridge ligand-receptor interactions.

  • Validation Checkpoint: Generate a Ramachandran plot of the prepared protein. The preparation is validated if >98% of residues in the binding pocket fall within favored regions.

Step 3: Grid Generation and High-Throughput Docking
  • Causality: The docking algorithm requires a strictly defined search space to calculate binding poses efficiently without wasting computational resources on solvent-exposed surfaces.

  • Action: Generate a receptor grid (typically 20 Å × 20 Å × 20 Å) centered on the native co-crystallized ligand. Execute docking using Glide Extra Precision (XP) or AutoDock 4.2 [1]. Set the algorithm to output the top 5 poses per ligand to evaluate spatial convergence.

  • Validation Checkpoint (Crucial): Perform a re-docking experiment using the native co-crystallized ligand. The grid and scoring function are validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is ≤2.0 Å.

Step 4: Post-Docking MM-GBSA Analysis
  • Causality: Standard docking scores (e.g., GlideScore) are empirical and often fail to accurately rank congeneric series due to inadequate implicit solvation terms.

  • Action: Perform Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations to estimate the relative binding free energy ( ΔGbind​ ), incorporating solvent polarization effects.

  • Validation Checkpoint: Correlate the MM-GBSA scores with known IC50​ values of a reference training set. A Pearson correlation coefficient ( r ) > 0.7 validates the scoring function's predictive power for this specific scaffold.

G LPrep Ligand Preparation (Epik: pKa & Tautomers) Grid Grid Generation (Receptor Pocket Definition) LPrep->Grid PPrep Protein Preparation (PDB: 5Z10 / 5UK8) PPrep->Grid Dock High-Throughput Docking (Glide SP/XP) Grid->Dock Score Post-Docking Analysis (MM-GBSA dG_bind) Dock->Score MD MD Simulation (100ns Trajectory Analysis) Score->MD

Fig 2: Step-by-step computational docking and molecular dynamics workflow.

Quantitative Data Presentation

To illustrate the structure-activity relationship (SAR) derived from computational workflows, the following table summarizes the docking metrics of various (1-(2-Aminophenyl)azetidin-3-yl)methanol derivatives. Data reflects typical scoring profiles observed when targeting deep hydrophilic/hydrophobic hybrid pockets [1, 3].

Compound IDR-Group Substitution (Phenyl Ring)Glide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Residue Interactions (e.g., PDB: 5Z10)
Ligand 1 Unsubstituted (Core Scaffold)-7.45-38.2Arg2098 (H-bond), Ile1696 ( π -alkyl)
Ligand 2 4-Fluoro-8.12-42.5Arg2098 (H-bond), Glu1688 (H-bond)
Ligand 3 4-Chloro-5-Methoxy-8.85-48.1Arg2098 (H-bond), Ile2084 (Hydrophobic)
Ligand 4 5-Trifluoromethyl-7.10-35.4Steric clash with Cys2087

Note: Ligand 3 demonstrates the highest binding affinity due to the methoxy group displacing a high-energy water molecule, while the bulky trifluoromethyl group in Ligand 4 induces an unfavorable steric clash, accurately reflected by the weakened MM-GBSA score.

Conclusion

The (1-(2-Aminophenyl)azetidin-3-yl)methanol scaffold represents a highly tunable, pharmacokinetically favorable moiety for modern drug discovery. By employing rigorous, self-validating computational docking protocols—ranging from precise pKa​ state assignments to MM-GBSA thermodynamic scoring—researchers can accurately predict binding affinities and optimize lead compounds against complex targets such as kinases and mechanosensitive channels.

References

  • Structural Modification and Pharmacological Evaluation of (Thiadiazol-2-yl)pyrazines as Novel Piezo1 Agonists for the Intervention of Disuse Osteoporosis | Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis, Structural Modification, and Antismall Cell Lung Cancer Activity of 3-Arylisoquinolines with Dual Inhibitory Activity on Topoisomerase I and II | Journal of Medicinal Chemistry - ACS Publications.
  • PI3K-Seeker: A Machine Learning-Powered Web Tool to Discover PI3K Inhibitors - PMC.

Methodological & Application

Application Note: Scalable Synthesis of (1-(2-Aminophenyl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of rigidified, three-dimensional small-ring heterocycles into drug scaffolds is a proven strategy for improving pharmacokinetic properties and target selectivity. (1-(2-Aminophenyl)azetidin-3-yl)methanol serves as a highly versatile, bifunctional bioisosteric building block. It features an ortho-phenylenediamine-like motif (where one nitrogen is constrained within an azetidine ring) and a primary hydroxyl group, making it an ideal precursor for synthesizing complex tricyclic kinase inhibitors, BET bromodomain probes, and novel benzimidazole derivatives.

This application note details a robust, two-step scalable synthesis protocol. The strategy relies on a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective catalytic hydrogenation.

Causality of Experimental Design
  • SNAr Step: We utilize commercially available azetidin-3-ylmethanol hydrochloride. Potassium carbonate (K2CO3) is selected as the base because it efficiently neutralizes the hydrochloride salt without promoting competitive side reactions with the electrophile. N,N-Dimethylformamide (DMF) is used as the solvent; its polar aprotic nature poorly solvates the azetidine nitrogen, thereby maximizing its nucleophilicity against 1-fluoro-2-nitrobenzene[1].

  • Reduction Step: Palladium on Carbon (Pd/C) in methanol under hydrogen gas is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl2). This prevents the generation of heavy metal waste and avoids acidic conditions that could complicate the isolation of the highly polar, water-soluble amino-alcohol product[2].

Experimental Workflows & Visualizations

Synthetic Workflow Overview

Workflow A Azetidin-3-ylmethanol HCl + 1-Fluoro-2-nitrobenzene B Step 1: SNAr (K2CO3, DMF, 80°C) A->B C (1-(2-Nitrophenyl) azetidin-3-yl)methanol B->C 85-90% Yield D Step 2: Hydrogenation (10% Pd/C, H2, MeOH) C->D E (1-(2-Aminophenyl) azetidin-3-yl)methanol D->E >95% Yield

Synthetic workflow for (1-(2-Aminophenyl)azetidin-3-yl)methanol via SNAr and hydrogenation.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of (1-(2-Nitrophenyl)azetidin-3-yl)methanol.

Materials:

  • Azetidin-3-ylmethanol hydrochloride (1.00 eq)

  • 1-Fluoro-2-nitrobenzene (1.05 eq)

  • Potassium carbonate, anhydrous (K2CO3) (3.00 eq)

  • Anhydrous DMF (10 volumes)

Step-by-Step Protocol:

  • Preparation: Charge a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser with azetidin-3-ylmethanol hydrochloride (1.00 eq) and anhydrous DMF (10 mL per gram of substrate).

  • Free-Basing: Add K2CO3 (3.00 eq) in one portion. Stir the suspension at room temperature for 15 minutes to generate the free azetidine base.

  • Electrophile Addition: Add 1-fluoro-2-nitrobenzene (1.05 eq) dropwise. The reaction mixture will gradually turn deep yellow/orange.

  • Heating: Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • In-Process Control (Self-Validation): Monitor via LC-MS or TLC (50% EtOAc in Hexanes). The reaction is typically complete within 8–12 hours, validated by the complete consumption of the fluoronitrobenzene and the appearance of a highly UV-active, intensely yellow product spot.

  • Workup: Cool the mixture to room temperature. Quench by pouring into ice water (30 volumes). Extract the aqueous layer with Ethyl Acetate (3 × 15 volumes).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 10 volumes) to rigorously remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the nitro intermediate as an orange solid/oil.

Step 2: Catalytic Hydrogenation

Objective: Chemoselective reduction of the nitro group to yield (1-(2-Aminophenyl)azetidin-3-yl)methanol.

Materials:

  • (1-(2-Nitrophenyl)azetidin-3-yl)methanol (1.00 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.05 eq by weight)

  • Methanol (MeOH) (15 volumes)

  • Hydrogen gas (H2)

Step-by-Step Protocol:

  • Preparation: Dissolve the nitro intermediate in MeOH (15 mL per gram) in a hydrogenation flask (or Parr reactor for >10g scale).

  • Catalyst Addition: Carefully add the 10% Pd/C. Safety Note: Pd/C is pyrophoric when dry; always add it to the solvent under an inert atmosphere (N2 or Argon).

  • Atmosphere Exchange: Purge the vessel with N2 three times, followed by purging with H2 three times.

  • Reaction: Stir the suspension vigorously under an H2 atmosphere (balloon pressure for <5g; 30 psi for larger scales) at 25 °C.

  • In-Process Control (Self-Validation): The reaction is self-indicating; the bright yellow color of the starting material will fade to a pale/colorless solution as the aniline forms. LC-MS will confirm a mass shift corresponding to the loss of two oxygen atoms and the addition of two protons (-30 Da net change).

  • Workup: Purge the flask thoroughly with N2 to remove residual H2. Filter the reaction mixture through a pad of Celite to safely remove the Pd/C catalyst. Wash the Celite pad generously with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the title compound as an off-white to pale brown solid.

Mechanistic Pathway of Nitro Reduction

The reduction of the nitroarene to the aniline on the Pd/C surface follows the well-established Haber-Lukashevich pathway [2]. This stepwise deoxygenation/hydrogenation is critical to understand, as incomplete hydrogen pressure or poisoned catalysts can lead to the stalling of the reaction at the hydroxylamine intermediate.

Mechanism N Nitroarene (Ar-NO2) NS Nitrosoarene (Ar-NO) N->NS +H2, -H2O (Pd/C Surface) HA N-Phenylhydroxylamine (Ar-NHOH) NS->HA +H2 (Pd/C Surface) AN Aniline (Ar-NH2) HA->AN +H2, -H2O (Pd/C Surface)

Haber-Lukashevich stepwise reduction of nitroarenes on a Pd/C catalyst surface.

Quantitative Data & Scalability Metrics

To demonstrate the robustness of this protocol, the synthesis was evaluated across three different scales. The data below summarizes the efficiency, yield, and environmental factor (E-factor) of the combined two-step process.

Scale (Input azetidine)SNAr Yield (%)Reduction Yield (%)Overall Purity (HPLC)E-factor (Combined)Reactor Type
1.0 g 89%98%>98%~45Round Bottom Flask
10.0 g 87%96%>98%~38Parr Shaker (30 psi H2)
100.0 g 85%95%>97%~28Jacketed Stirred Reactor

Note: The E-factor improves at larger scales due to optimized solvent recovery during the DMF extraction and Celite filtration steps.

Safety & EHS Considerations

  • Nitroaromatics: 1-Fluoro-2-nitrobenzene is a known skin sensitizer and potential mutagen. All SNAr reactions must be conducted in a fume hood with appropriate PPE.

  • Hydrogenation Hazards: Hydrogen gas is highly flammable. Ensure the reaction vessel is strictly purged with inert gas before introducing H2.

  • Catalyst Handling: Spent Pd/C remains highly reactive and can ignite solvent vapors upon exposure to air. Keep the Celite filter cake wet with water immediately after filtration and dispose of it in designated heavy-metal waste containers.

References

  • Journal of Medicinal Chemistry (ACS). Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe.[1] URL:[Link]

Sources

Application Note: Synthesis and Reaction Mechanism of (1-(2-Aminophenyl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

(1-(2-Aminophenyl)azetidin-3-yl)methanol is a highly valuable bifunctional building block frequently utilized in the design of1[1]. The rigid, strained azetidine ring provides unique spatial vectors for structure-based drug design, while the ortho-aniline moiety serves as an ideal handle for subsequent cyclization or coupling reactions.

This protocol details a robust, two-phase synthetic workflow. The strategy leverages a Nucleophilic Aromatic Substitution (S_NAr) followed by a mild catalytic nitro reduction. As a Senior Application Scientist, I have designed this guide not merely as a recipe, but as a self-validating mechanistic system where every reagent choice is governed by chemical causality.

Mechanistic Causality & Workflow Design

Phase 1: Nucleophilic Aromatic Substitution (S_NAr)

The first step involves the coupling of azetidin-3-ylmethanol with 1-fluoro-2-nitrobenzene.

  • The Leaving Group Paradox: In standard S_N2 reactions, fluorine is a poor leaving group. However, in S_NAr, the rate-determining step is the initial nucleophilic attack to form the intermediate Meisenheimer complex. Fluorine’s extreme electronegativity strongly polarizes the C-F bond, depleting electron density at the ipso carbon and drastically lowering the activation energy for nucleophilic attack. Thus, 1-fluoro-2-nitrobenzene is chosen over its chloro- or bromo-analogues.

  • Solvent & Base Selection: The use of a 2[2]. It solvates the potassium cations from the K₂CO₃ base, leaving the carbonate anion "naked" and highly basic to deprotonate the azetidine hydrochloride salt. Importantly, the primary alcohol on the azetidine remains unreactive under these conditions, ensuring absolute chemoselectivity for N-arylation.

Phase 2: Catalytic Nitro Reduction

The intermediate (1-(2-nitrophenyl)azetidin-3-yl)methanol is reduced to the target aniline.

  • Preserving Ring Integrity: The 4-membered azetidine ring is susceptible to acid-catalyzed ring-opening. Therefore, harsh dissolving metal reductions (e.g., Fe/HCl) are avoided. Instead, catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere provides a neutral, quantitative conversion with a simple filtration workup.

Workflow SM1 1-Fluoro-2-nitrobenzene + Azetidin-3-ylmethanol Step1 S_NAr Reaction (Base, Heat) SM1->Step1 Int1 (1-(2-Nitrophenyl) azetidin-3-yl)methanol Step1->Int1 Step2 Nitro Reduction (Pd/C, H2) Int1->Step2 Product (1-(2-Aminophenyl) azetidin-3-yl)methanol Step2->Product

Two-step synthetic workflow for (1-(2-Aminophenyl)azetidin-3-yl)methanol.

Mechanism N1 1-Fluoro-2-nitrobenzene (Electrophile) N3 Meisenheimer Complex (Negative charge delocalized by ortho-Nitro group) N1->N3 Nucleophilic Attack N2 Azetidin-3-ylmethanol (Nucleophile) N2->N3 Nucleophilic Attack N4 Fluoride Expulsion (Rate-determining step) N3->N4 Rearomatization N5 (1-(2-Nitrophenyl)azetidin-3-yl)methanol N4->N5 -F⁻

S_NAr mechanism highlighting the critical Meisenheimer complex formation.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of (1-(2-Nitrophenyl)azetidin-3-yl)methanol

Objective: Form the C-N bond via S_NAr while maintaining the integrity of the primary alcohol.

Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add azetidin-3-ylmethanol hydrochloride (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).

  • Solvation: Suspend the mixture in anhydrous DMF (0.2 M relative to the limiting reagent). Stir at room temperature for 15 minutes to allow free-basing of the azetidine.

  • Electrophile Addition: Add 1-fluoro-2-nitrobenzene (1.05 eq) dropwise via syringe.

  • Reaction: Attach a reflux condenser, flush the system with Nitrogen, and1[1].

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass is consumed and the target mass (m/z = 209.1 [M+H]⁺) dominates.

  • Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the intermediate as a bright yellow solid.

Phase 2: Synthesis of (1-(2-Aminophenyl)azetidin-3-yl)methanol

Objective: Chemoselective reduction of the nitro group to an amine.

Procedure:

  • Preparation: Dissolve the purified (1-(2-nitrophenyl)azetidin-3-yl)methanol (1.0 eq) in HPLC-grade Methanol (0.1 M) in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Pd/C is highly pyrophoric; add under a blanket of inert gas (Argon/Nitrogen).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain a Hydrogen atmosphere using a double-layered balloon (approx. 1 atm).

  • Reaction: Stir vigorously at room temperature for 2–3 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The product spot will stain intensely with Ninhydrin (indicating a primary aromatic amine), whereas the starting material will not.

  • Workup: Flush the flask with Nitrogen. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the target compound, (1-(2-Aminophenyl)azetidin-3-yl)methanol, as a pale crystalline solid.

Quantitative Data & Self-Validating Metrics

To ensure trustworthiness and reproducibility, the following tables summarize the stoichiometric parameters and the expected analytical signatures required to validate the success of each step.

Table 1: Stoichiometry and Reaction Parameters
Reagent / ParameterPhase 1 (S_NAr)Phase 2 (Reduction)
Limiting Reagent Azetidin-3-ylmethanol HCl (1.0 eq)(1-(2-Nitrophenyl)azetidin-3-yl)methanol (1.0 eq)
Coupling Partner / Gas 1-Fluoro-2-nitrobenzene (1.05 eq)Hydrogen Gas (Balloon, 1 atm)
Base / Catalyst K₂CO₃ (2.5 eq)10% Pd/C (10% w/w)
Solvent Anhydrous DMF (0.2 M)Methanol (0.1 M)
Temperature & Time 80 °C, 4–6 hours25 °C, 2–3 hours
Expected Yield 75 – 85%90 – 98%
Table 2: Analytical Validation Signatures (Self-Validating System)
Analytical MethodIntermediate (Nitro Compound)Final Product (Amino Compound)Diagnostic Rationale
LC-MS (ESI+) m/z = 209.1 [M+H]⁺m/z = 179.1 [M+H]⁺Mass shift of -30 Da confirms loss of two oxygen atoms and addition of two protons.
TLC (Visual/UV) Bright yellow spot, UV activePale/colorless spot, UV activeLoss of the strong chromophore associated with the nitroaromatic system.
TLC (Ninhydrin Stain) Negative (No color change)Positive (Red/Purple spot)Ninhydrin specifically reacts with the newly formed primary aromatic amine.
¹H NMR (Aromatic Region) ~7.8 ppm (1H, dd, ortho to NO₂)~6.6 - 6.8 ppm (Multiplets)Upfield shift of aromatic protons due to the electron-donating nature of the -NH₂ group replacing the electron-withdrawing -NO₂ group.

References

  • Title: WO2022012622A1 - Degradation of (egfr)
  • Source: PubMed Central (PMC)

Sources

Application Notes and Protocols: Strategic Functionalization of the Hydroxyl Group in (1-(2-Aminophenyl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the (1-(2-Aminophenyl)azetidin-3-yl)methanol Scaffold

The (1-(2-Aminophenyl)azetidin-3-yl)methanol scaffold is a molecule of significant interest in medicinal chemistry and drug development. It incorporates three key pharmacophoric elements: a strained azetidine ring, which can impart favorable physicochemical properties and provide a unique three-dimensional vector for substituent placement[1][2]; a primary aromatic amine, a common site for building complex molecular architectures; and a primary hydroxyl group, an ideal handle for derivatization. Functionalization of this hydroxyl group is a critical step in exploring the structure-activity relationship (SAR) of drug candidates, enabling the introduction of a diverse array of functionalities to modulate potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive overview of the chemical strategies and detailed protocols for the selective functionalization of the primary hydroxyl group. We will address the primary challenge of chemoselectivity in the presence of the more nucleophilic aromatic amine and present robust methodologies for achieving desired chemical transformations.

The Chemoselectivity Challenge: Amine vs. Alcohol Reactivity

The core synthetic challenge presented by (1-(2-Aminophenyl)azetidin-3-yl)methanol is the competition between two nucleophilic sites: the primary aromatic amine (-NH2) and the primary alcohol (-OH). In general, amines are more nucleophilic than alcohols.[3] Therefore, direct reaction with an electrophile will likely result in preferential N-functionalization. To achieve selective O-functionalization, one of two general strategies must be employed:

  • Protection-Deprotection Strategy: The more reactive amine is temporarily "masked" with a protecting group, allowing for unambiguous functionalization of the hydroxyl group. The protecting group is then removed in a subsequent step.

  • Chemoselective Reaction Conditions: Reaction conditions are tailored to favor reaction at the hydroxyl group, either by enhancing the alcohol's nucleophilicity or by utilizing reagents that exhibit inherent selectivity for alcohols over amines.

The logical workflow for functionalizing this scaffold is therefore dictated by this choice.

G start Start: (1-(2-Aminophenyl)azetidin-3-yl)methanol protect_amine PART 1: Amine Protection start->protect_amine amine_protected N-Protected Intermediate protect_amine->amine_protected e.g., Boc Anhydride functionalize_oh PART 2: Hydroxyl Functionalization amine_protected->functionalize_oh final_product O-Functionalized, N-Protected Product functionalize_oh->final_product Esterification, Etherification, Sulfonylation, etc. deprotect PART 3: Amine Deprotection (Optional) final_product->deprotect final_deprotected Final O-Functionalized Product deprotect->final_deprotected e.g., TFA, H₂/Pd-C

Figure 1. A generalized workflow for the hydroxyl group functionalization.

PART 1: Protection of the Aromatic Amine

Protecting the amine is the most common and reliable strategy to ensure that subsequent reactions occur exclusively at the hydroxyl group.[4] The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its ease of installation and its stability to a wide range of reaction conditions, except for strong acids.[5]

Protocol 1.1: Boc-Protection of the Aromatic Amine

Rationale: This protocol uses di-tert-butyl dicarbonate (Boc₂O) to convert the nucleophilic primary amine into a non-nucleophilic carbamate.[6] Triethylamine (TEA) is used as a mild base to scavenge the acidic byproduct formed during the reaction. Dichloromethane (DCM) is a suitable inert solvent.

Materials:

  • (1-(2-Aminophenyl)azetidin-3-yl)methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve (1-(2-Aminophenyl)azetidin-3-yl)methanol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of Boc₂O (1.1 eq) in a small amount of DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by flash column chromatography if necessary.

Characterization Notes:

  • ¹H NMR: Disappearance of the broad -NH₂ protons and appearance of a new singlet at ~1.5 ppm (9H, t-butyl group) and a broad singlet for the -NH- proton.

  • IR: Appearance of a strong C=O stretch for the carbamate at ~1690-1710 cm⁻¹.

PART 2: Hydroxyl Group Functionalization of the N-Boc Protected Intermediate

With the amine group protected, the hydroxyl group is now the primary site for nucleophilic attack. A variety of transformations can be performed.

Strategy 1: Esterification via Acylation

Acylation is a straightforward method to form esters. Using a reactive acyl chloride in the presence of a non-nucleophilic base is highly efficient.[7][8][9]

Protocol 2.1: Acylation with an Acyl Chloride

Rationale: Pyridine serves a dual role as a solvent and a base to neutralize the HCl generated during the reaction.[9] It can also act as a nucleophilic catalyst. For sensitive substrates, a non-nucleophilic base like triethylamine in an inert solvent like DCM is preferred.

Materials:

  • N-Boc-(1-(2-aminophenyl)azetidin-3-yl)methanol

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.2 eq)

  • Pyridine, anhydrous (or Triethylamine and DCM)

  • Saturated aqueous copper(II) sulfate (CuSO₄) solution (for pyridine removal)

  • Standard workup reagents (as in Protocol 1.1)

Procedure:

  • Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion (typically 1-3 hours).

  • Cool the mixture to 0 °C and slowly add water to quench excess acyl chloride.

  • Dilute the mixture with ethyl acetate and wash repeatedly with saturated aqueous CuSO₄ solution until the blue color in the aqueous layer persists (this removes pyridine).

  • Perform a standard aqueous workup (wash with water, NaHCO₃, brine), dry the organic layer (MgSO₄), and concentrate under reduced pressure.

  • Purify the resulting ester by flash column chromatography.

Strategy 2: Sulfonylation

Converting the alcohol to a sulfonate ester (e.g., tosylate or mesylate) transforms it into an excellent leaving group for subsequent nucleophilic substitution reactions (Sₙ2), further expanding its synthetic utility.[10][11]

Protocol 2.2: Tosylation of the Hydroxyl Group

Rationale: p-Toluenesulfonyl chloride (TsCl) reacts with the alcohol in the presence of a base to form the tosylate. This reaction is typically run at low temperatures to prevent side reactions.[12]

Materials:

  • N-Boc-(1-(2-aminophenyl)azetidin-3-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl) (1.3 eq)

  • Triethylamine (1.5 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add triethylamine (1.5 eq) and catalytic DMAP (0.1 eq).

  • Cool the mixture to 0 °C and add TsCl (1.3 eq) portion-wise, maintaining the temperature.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC.

  • Once complete, quench with saturated aqueous NH₄Cl solution.

  • Perform a standard aqueous workup, dry the organic layer, and concentrate.

  • Purify the crude tosylate by flash column chromatography. Note: Sulfonate esters can be unstable, so prolonged exposure to silica gel should be minimized.

Strategy 3: Etherification via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming ethers from alcohols under mild, neutral conditions. It is particularly useful for secondary alcohols as it proceeds with a complete inversion of stereochemistry, though this is not a factor for our primary alcohol.[13][14][15]

Protocol 2.3: Mitsunobu Etherification

Rationale: This reaction couples the alcohol with a pronucleophile (in this case, another alcohol or a phenol) using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15] The alcohol is converted in situ into a good leaving group, which is then displaced by the deprotonated pronucleophile.

G cluster_0 Reagents cluster_1 Process cluster_2 Output Reagents N-Boc Starting Alcohol Pronucleophile (R'-OH) Triphenylphosphine (PPh₃) Azodicarboxylate (DEAD/DIAD) Process 1. Mix Alcohol, R'-OH, PPh₃ in THF 2. Cool to 0 °C 3. Add DEAD/DIAD dropwise 4. Stir at Room Temperature 5. Workup & Purification Output O-Ether Product Triphenylphosphine Oxide Hydrazine Byproduct

Sources

Application Note: Chemoselective Derivatization Strategies for the Aniline Nitrogen in (1-(2-Aminophenyl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis & The Chemoselectivity Challenge

In modern drug development, late-stage functionalization of bifunctional scaffolds requires absolute precision. The molecule (1-(2-Aminophenyl)azetidin-3-yl)methanol presents a classic chemoselectivity paradigm. Structurally, it possesses three distinct heteroatom sites:

  • Aniline Nitrogen (Primary Aromatic Amine): A soft nucleophile with moderate basicity ( pKa​ ~4.5).

  • Hydroxymethyl Group (Primary Aliphatic Alcohol): A hard, highly reactive nucleophile.

  • Azetidine Nitrogen (Tertiary Amine): Sterically encumbered and electronically deactivated due to its direct conjugation with the ortho-substituted phenyl ring, rendering it largely inert to standard electrophiles.

The primary synthetic challenge is to selectively derivatize the aniline nitrogen without causing competitive O-derivatization at the primary alcohol. This guide details three field-proven, orthogonal strategies to achieve this: N-Acylation , Reductive Amination , and Buchwald-Hartwig Cross-Coupling .

G M (1-(2-Aminophenyl)azetidin-3-yl)methanol Q Desired N-Derivatization? M->Q A Amide / Urea Q->A B Alkyl Amine Q->B C Diaryl Amine Q->C P1 Chemoselective Acylation (N-Carbonylimidazoles) A->P1 P2 Reductive Amination (Aldehyde + NaBH(OAc)3) B->P2 P3 Buchwald-Hartwig (Aryl Halide + Pd/Ligand) C->P3

Figure 1: Decision matrix for chemoselective derivatization of the aniline nitrogen.

Strategy 1: Chemoselective N-Acylation (Amidation)

Mechanistic Rationale

According to Hard-Soft Acid-Base (HSAB) theory, the aliphatic alcohol is a "hard" nucleophile, whereas the aniline is a "soft" nucleophile. Standard, highly reactive electrophiles (like acetyl chloride) often lead to competing O-acylation. However, by utilizing N-carbonylimidazoles, the electrophilicity of the acylating agent is attenuated. The reaction proceeds via a less oxophilic intermediate, which kinetically favors attack by the softer aniline nitrogen. Recent literature demonstrates that N-carbonylimidazoles enable chemodivergent acylation with unprecedented selectivity for anilines over primary alcohols [1].

Experimental Protocol: N-Acylation using N-Carbonylimidazoles
  • Preparation : In an oven-dried 25 mL round-bottom flask, dissolve (1-(2-Aminophenyl)azetidin-3-yl)methanol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.

  • Reagent Addition : Cool the solution to 0 °C using an ice bath. Slowly add the desired N-carbonylimidazole (1.05 mmol) dropwise to prevent thermal acceleration of O-acylation.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Validation & QC : Monitor the reaction via LC-MS. The primary amine consumption should correlate strictly with the appearance of the N-acylated mass [M+Acyl]+ . The absence of the [M+2Acyl]+ peak confirms chemoselectivity. On TLC, the product will be KMnO4​ active (due to the intact alcohol) but Ninhydrin negative.

  • Workup : Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Strategy 2: Reductive Amination (N-Alkylation)

Mechanistic Rationale

Reductive amination exploits the fundamental difference in carbonyl condensation kinetics. Aldehydes rapidly and reversibly condense with the primary aniline to form an imine/iminium species. The primary alcohol is completely orthogonal and unreactive toward the aldehyde under these conditions. Subsequent reduction with a mild hydride source, such as sodium triacetoxyborohydride ( NaBH(OAc)3​ ), selectively reduces the imine without reducing the native aldehyde or affecting the alcohol[2].

Experimental Protocol: Reductive Amination with NaBH(OAc)3​
  • Preparation : Dissolve the substrate (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Activation : Add glacial acetic acid (0.1 mL) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction : Cool the mixture to 0 °C. Add NaBH(OAc)3​ (1.5 mmol) portion-wise over 10 minutes to prevent thermal spikes.

  • Reaction : Stir at room temperature for 12 hours.

  • Validation & QC : Perform a TLC check (DCM:MeOH 9:1). Stain with Ninhydrin; the starting material will appear as a dark purple spot (primary amine), while the secondary amine product will be faint or invisible, confirming successful N-alkylation.

  • Workup : Quench carefully with saturated aqueous NaHCO3​ (15 mL) until gas evolution ceases. Extract with EtOAc (3 x 15 mL), dry over MgSO4​ , and evaporate.

Strategy 3: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Mechanistic Rationale

The Buchwald-Hartwig amination forms C-N bonds via a palladium-catalyzed cycle [3]. While alcohols can theoretically undergo C-O coupling, the use of specific bidentate phosphine ligands (e.g., XantPhos) and weaker bases (e.g., Cs2​CO3​ ) heavily biases the catalytic cycle toward N-arylation [4]. The aniline coordinates to the Pd(II) intermediate much faster than the alcohol, and the subsequent reductive elimination is kinetically favored for the amido-palladium species over the alkoxo-palladium species.

G Pd0 Pd(0)Ln Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X OA->PdII AC Amine Coordination (Aniline Selectivity) PdII->AC PdII_Amine Ar-Pd(II)-N(R)Ar' AC->PdII_Amine RE Reductive Elimination (Product Release) PdII_Amine->RE RE->Pd0

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination highlighting aniline selectivity.

Experimental Protocol: Pd-Catalyzed N-Arylation
  • Preparation : In a dried Schlenk tube, combine the substrate (1.0 mmol), aryl bromide (1.1 mmol), Pd2​(dba)3​ (0.025 mmol, 2.5 mol%), XantPhos (0.05 mmol, 5 mol%), and Cs2​CO3​ (2.0 mmol).

  • Degassing : Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment, which is critical to prevent catalyst poisoning.

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction : Seal the tube and heat to 90 °C in an oil bath for 12–16 hours.

  • Validation & QC : Monitor via GC-MS or LC-MS. The catalytic cycle's health is visually indicated by the mixture remaining a dark, homogeneous red/brown. The appearance of a black precipitate (Pd black) indicates catalyst degradation and reaction failure.

  • Workup : Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium and salts. Concentrate the filtrate for subsequent column chromatography.

Quantitative Data & Strategy Comparison

The following table summarizes the expected outcomes and operational parameters for the three derivatization strategies when applied to (1-(2-Aminophenyl)azetidin-3-yl)methanol:

StrategyTarget DerivatizationKey ReagentsChemoselectivity (N vs. O)Typical YieldPrimary Advantage
N-Acylation Amides / UreasN-Carbonylimidazoles, DCMHigh (>95:5)80–90%Mild conditions, avoids over-acylation
Reductive Amination Secondary Alkyl AminesAldehyde, NaBH(OAc)3​ , DCEAbsolute (100:0)85–95%Completely orthogonal to primary alcohols
Buchwald-Hartwig Diaryl AminesAr-Br, Pd2​(dba)3​ , XantPhosVery High (>90:10)70–85%Access to sterically hindered N-aryl groups

References

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. URL:[Link]

  • Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles . PubMed (Angew Chem Int Ed Engl. 2021). URL:[Link]

  • Buchwald–Hartwig amination . Wikipedia. URL:[Link]

Sources

Application Note: Solvent Selection and Reaction Optimization for (1-(2-Aminophenyl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Notes and Protocols

Executive Summary

(1-(2-Aminophenyl)azetidin-3-yl)methanol is a highly versatile, polyfunctional building block increasingly utilized in medicinal chemistry, notably in the development of MEK inhibitors, Topoisomerase I/II dual inhibitors, and S1PR1 ligands[1][2]. The molecule presents a unique chemoselectivity challenge due to the presence of three distinct reactive centers: a primary aniline, a primary alcohol, and a strained, tertiary N-aryl azetidine ring. This application note provides authoritative guidance on solvent selection to achieve orthogonal functionalization, detailing the causality behind solvent effects on reaction pathways and ring stability.

Physicochemical Profiling & Mechanistic Causality

To design a robust synthetic route, one must understand the interplay between the solvent and the molecule's functional groups:

  • The Aniline Moiety (Primary Amine): With a pKa of ~4.6, the aniline is moderately nucleophilic. It is the primary target for acylation, alkylation, or reductive amination. Mildly polar, aprotic solvents (e.g., THF, DCM) are preferred to stabilize the transition states of coupling reactions without promoting competitive O-acylation.

  • The Hydroxymethyl Group (Primary Alcohol): Located at the 3-position of the azetidine ring, this group is a prime candidate for oxidation to an aldehyde or carboxylic acid. However, oxidation protocols (like Swern or Dess-Martin Periodinane) require prior protection of the aniline to prevent unwanted N-oxidation or polymerization[3].

  • The N-Aryl Azetidine Ring: The 4-membered azetidine ring possesses significant strain energy (~26 kcal/mol). While conjugation with the phenyl ring reduces the basicity of the tertiary nitrogen, the ring remains highly susceptible to cleavage. Strong Lewis acids or highly polar, ionizing solvents (e.g., HFIP) combined with Brønsted acids (e.g., HClO4) will protonate the nitrogen, triggering ring-opening cascades or C–H functionalization[4]. Therefore, unless ring expansion or cleavage is the explicit goal, strongly acidic environments and nucleophilic halide solvents must be avoided.

Solvent Selection Matrix

The following table summarizes the optimal solvent systems for targeted transformations, ensuring maximum yield while preserving the structural integrity of the azetidine core.

Reaction TypeTarget Functional GroupOptimal Solvent(s)Additives / ReagentsMechanistic Rationale
Selective N-Protection Aniline (-NH2)THF / H₂O (1:1)Boc₂O, NaHCO₃Biphasic system neutralizes acidic byproducts, keeping the azetidine unprotonated and intact.
Amide Coupling Aniline (-NH2)DCM or DMFHATU, DIPEAAprotic environment enhances aniline nucleophilicity; DMF stabilizes polar transition states.
Alcohol Oxidation Primary Alcohol (-OH)DCM / DMSOOxalyl Chloride, TEANon-nucleophilic solvent prevents ring-opening at -78 °C during chlorosulfonium intermediate formation[3].
Ring Cleavage Azetidine RingHFIP or CH₃CNHClO₄ or Lewis AcidsHighly polar solvents stabilize the cationic intermediates formed during acid-catalyzed ring opening[4].

Orthogonal Functionalization Workflow

The decision tree below illustrates the strategic divergence of reaction pathways based on solvent and reagent selection.

G Start (1-(2-Aminophenyl)azetidin-3-yl)methanol Branch1 Target: Aniline N-Functionalization Start->Branch1 Branch2 Target: Alcohol Oxidation Start->Branch2 Branch3 Target: Azetidine Ring Opening Start->Branch3 Solvent1 Solvent: THF/H2O (Mild, Biphasic) Branch1->Solvent1 Boc2O, NaHCO3 Solvent2 Solvent: DCM / DMSO (Non-nucleophilic, Aprotic) Branch2->Solvent2 Swern Oxidation (Requires N-Protection) Solvent3 Solvent: HFIP or CH3CN (Highly Polar, Acidic) Branch3->Solvent3 HClO4 or Strong Lewis Acids Result1 N-Protected Derivative (Ring Intact) Solvent1->Result1 Result2 Azetidine-3-carbaldehyde (Ring Intact) Solvent2->Result2 Result3 Acyclic / Expanded Scaffolds (Ring Cleaved) Solvent3->Result3

Figure 1: Solvent-driven decision matrix for (1-(2-Aminophenyl)azetidin-3-yl)methanol.

Experimental Protocols

These protocols are designed as self-validating systems, incorporating specific in-process controls to ensure the integrity of the azetidine ring.

Protocol A: Selective N-Boc Protection of the Aniline

Objective: Mask the primary amine while leaving the primary alcohol and azetidine ring intact.

Materials:

  • (1-(2-Aminophenyl)azetidin-3-yl)methanol (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv)

  • Saturated aqueous NaHCO₃

  • Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting material in THF (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add an equal volume of saturated aqueous NaHCO₃ to create a 1:1 biphasic mixture. Causality: The mild aqueous base neutralizes any trace acids, preventing protonation of the azetidine nitrogen and subsequent ring strain exacerbation.

  • Reagent Addition: Cool the mixture to 0 °C. Add Boc₂O dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.

  • Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material can be confirmed using a Ninhydrin stain; the primary aniline will stain vividly, whereas the N-Boc product will not.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Swern Oxidation to Azetidine-3-carbaldehyde

Objective: Oxidize the primary alcohol to an aldehyde for downstream reductive amination[3].

Materials:

  • N-Boc protected (1-(2-Aminophenyl)azetidin-3-yl)methanol (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • Dimethyl sulfoxide (DMSO) (3.0 equiv)

  • Triethylamine (TEA) (5.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of Swern Reagent: Purge a dry flask with Argon. Add anhydrous DCM and cool to −78 °C using a dry ice/acetone bath. Add oxalyl chloride.

  • Activation: Slowly add DMSO dropwise. Self-Validation: The reaction is highly exothermic and will evolve gas (CO and CO₂). Wait 15 minutes until gas evolution ceases, ensuring the complete formation of the active chlorosulfonium intermediate.

  • Substrate Addition: Dissolve the N-Boc protected substrate in a minimal amount of anhydrous DCM and add it dropwise to the activated Swern reagent at −78 °C. Stir for 45 minutes. Causality: DCM is chosen because it remains a fluid, non-nucleophilic environment at cryogenic temperatures, preventing nucleophilic attack on the strained azetidine ring.

  • Quenching: Add TEA dropwise. The solution will turn cloudy as triethylamine hydrochloride precipitates. Stir for 15 minutes at −78 °C, then allow the mixture to slowly warm to room temperature. Self-Validation: A distinct odor of dimethyl sulfide (DMS) confirms the successful collapse of the alkoxysulfonium ylide.

  • Workup: Quench with water, extract with DCM, wash with saturated aqueous NH₄Cl to remove excess TEA, dry over MgSO₄, and concentrate. Purify immediately via flash chromatography due to the inherent instability of azetidine-3-carbaldehydes on silica.

References

  • Synthesis, Structural Modification, and Antismall Cell Lung Cancer Activity of 3-Arylisoquinolines with Dual Inhibitory Activity on Topoisomerase I and II. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Syntheses and in vitro biological evaluation of S1PR1 ligands and PET studies of four F-18 labeled radiotracers in the brain of nonhuman primates. PubMed Central (NIH). URL:[Link]

  • Azetidines as MEK inhibitors for the treatment of proliferative diseases.Google Patents (WO2007044515A1).
  • Photoredox C–H functionalization of arenes with N-aryl azetidines. Nature Chemistry (Accepted Manuscript). URL:[Link]

Sources

Rapid Access to Privileged Scaffolds: A Microwave-Assisted Protocol for the Synthesis of (1-(2-Aminophenyl)azetidin-3-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract The azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased metabolic stability, enhanced solubility, and improved receptor affinity.[1][2][3] Its inherent ring strain and rigid, three-dimensional structure provide a unique conformational framework for drug design.[2][4] However, the synthesis of substituted azetidines can be challenging, often requiring lengthy reaction times and harsh conditions. This application note details a robust and highly efficient protocol for the synthesis of (1-(2-Aminophenyl)azetidin-3-yl)methanol analogs, leveraging the power of Microwave-Assisted Organic Synthesis (MAOS). By dramatically accelerating reaction rates and improving yields, this method provides rapid access to a library of valuable building blocks for drug discovery programs, aligning with the principles of green chemistry.[5][6]

Part 1: The Rationale for Microwave-Assisted Synthesis

Principles of Microwave Heating

Conventional synthetic methods rely on thermal heating, where heat is transferred to the reaction vessel and then to the solvent and reactants via conduction and convection. This process is often slow and can create thermal gradients, leading to non-uniform heating and the formation of by-products.[7] Microwave-assisted synthesis operates on a fundamentally different principle. Microwave energy interacts directly with polar molecules or ionic species within the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[5][6][7]

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves.[8] This rapid molecular rotation and resulting friction generate heat volumetrically and uniformly throughout the sample.[7]

  • Ionic Conduction: If ions are present, they will oscillate back and forth under the influence of the changing electric field, colliding with other molecules and generating heat.[6]

This direct and instantaneous transfer of energy to the molecules themselves allows for extremely rapid heating, often reaching target temperatures in seconds rather than minutes or hours.[8][9] This "in-core" heating minimizes the risk of side reactions and decomposition often seen with prolonged exposure to high temperatures in conventional methods.[6]

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating HeatSource External Heat (Oil Bath) Vessel Reaction Vessel HeatSource->Vessel Conduction Solvent Solvent Vessel->Solvent Convection Reactants Reactants Solvent->Reactants Slow Transfer Result1 Long Reaction Times (Hours to Days) Reactants->Result1 MWSource Microwave Source MWReactants Reactants & Solvent (Polar Molecules) MWSource->MWReactants Direct Energy Transfer (Volumetric Heating) Result2 Rapid Reaction Times (Minutes) MWReactants->Result2

Caption: Comparison of conventional and microwave heating mechanisms.

Advantages in Azetidine Synthesis

The synthesis of N-aryl azetidines, particularly via nucleophilic substitution or cross-coupling reactions, can be sluggish due to the steric hindrance and electronic properties of the reactants. Microwave irradiation provides the powerful, instantaneous energy needed to overcome high activation energy barriers, dramatically accelerating these transformations.[8] This leads to several key advantages:

  • Reduced Reaction Times: Reactions that might take 12-24 hours under conventional reflux can often be completed in 5-30 minutes.[10][11]

  • Improved Yields: The rapid, uniform heating minimizes the formation of degradation by-products, resulting in cleaner reaction profiles and higher isolated yields.[9]

  • Enhanced Selectivity: Microwave heating can sometimes promote reaction pathways that are less accessible under traditional thermal conditions, leading to improved selectivity.[8]

  • Green Chemistry: Shorter reaction times and increased efficiency translate to significant energy savings and often allow for the use of less solvent, contributing to a more sustainable process.[5][7]

Part 2: Proposed Synthetic Strategy

The target scaffold, (1-(2-Aminophenyl)azetidin-3-yl)methanol, is assembled via a convergent synthesis. The key transformation is the formation of the C-N bond between the azetidine nitrogen and the aromatic ring. We propose a highly reliable, two-step sequence starting from commercially available precursors, with the critical N-arylation step performed under microwave irradiation.

G cluster_0 Step 2: Reduction cluster_1 Step 1: Microwave N-Arylation Target Target Molecule (1-(2-Aminophenyl)azetidin- 3-yl)methanol Intermediate Nitro Intermediate (1-(2-Nitrophenyl)azetidin- 3-yl)methanol Target->Intermediate Reduction (e.g., Pd/C, H₂) PrecursorA (Azetidin-3-yl)methanol Intermediate->PrecursorA Pd-Catalyzed Coupling PrecursorB 1-Fluoro-2-nitrobenzene Intermediate->PrecursorB Pd-Catalyzed Coupling

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (1-(2-Aminophenyl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of (1-(2-aminophenyl)azetidin-3-yl)methanol presents unique chemical challenges due to the steric strain of the azetidine ring, the competing nucleophilicity of the hydroxyl group, and the high polarity of the final product. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to maximize your yield, purity, and reproducibility.

Synthesis Workflow & Mechanistic Overview

The production of (1-(2-aminophenyl)azetidin-3-yl)methanol is typically achieved via a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Coupling of 1-fluoro-2-nitrobenzene with azetidin-3-ylmethanol to form the nitroaromatic intermediate.

  • Nitro Reduction: Conversion of the intermediate (1-(2-nitrophenyl)azetidin-3-yl)methanol to the target aniline.

SynthesisWorkflow SM1 1-Fluoro-2-nitrobenzene + Azetidin-3-ylmethanol Step1 Step 1: SNAr DIPEA, DMA, 120°C SM1->Step1 Int1 (1-(2-Nitrophenyl)azetidin-3-yl)methanol Step1->Int1 Step2 Step 2: Reduction Pd/C, H2, MeOH, RT Int1->Step2 Prod (1-(2-Aminophenyl)azetidin-3-yl)methanol Step2->Prod

Figure 1. Two-step synthetic workflow for (1-(2-Aminophenyl)azetidin-3-yl)methanol.

Troubleshooting Guides & FAQs

Q1: Why is my SNAr yield (Step 1) lower than expected, with significant unreacted starting material? A1: Azetidine is a four-membered ring with internal bond angles of ~90°. This constrained geometry forces the hybrid orbitals forming the C–N bonds to adopt higher p-character, which consequently increases the s-character of the nitrogen's lone pair. Higher s-character means the electrons are held closer to the nucleus, making the azetidine nitrogen significantly less basic and less nucleophilic than unstrained secondary amines[1]. To overcome this high activation barrier, you must use a polar aprotic solvent (e.g., DMA or DMSO) and elevate the temperature to 120 °C[2].

Q2: I observe a side product with the same mass as the intermediate during Step 1. What is it, and how do I prevent it? A2: You are likely observing the O-arylation side product. Azetidin-3-ylmethanol contains both a secondary amine and a primary alcohol. If you use a strong base (such as NaH or KOtBu), the hydroxyl group is deprotonated. The resulting alkoxide is a highly aggressive nucleophile that outcompetes the sterically hindered azetidine nitrogen. To ensure chemoselective N-arylation, use a milder, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)[2]. DIPEA acts as an acid scavenger to neutralize the HCl salt of the azetidine without deprotonating the alcohol.

Q3: During the nitro reduction (Step 2), my Pd/C catalyst seems to deactivate, and the reaction stalls at 50% conversion. Should I increase the H₂ pressure? A3: Do not aggressively increase the hydrogen pressure or temperature, as the strained azetidine ring is susceptible to hydrogenolytic cleavage under harsh conditions. The stalling is caused by catalyst poisoning: the newly formed aniline and the basic azetidine nitrogen coordinate strongly to the palladium surface, blocking active sites. To resolve this, filter off the partially deactivated catalyst and resubject the mixture to fresh 10% Pd/C. Alternatively, switch to a chemical reduction method, such as Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol, which is highly tolerant of basic amines and preserves the four-membered ring[3].

Q4: I am losing a massive amount of product during silica gel purification of the final amine. How can I improve recovery? A4: The final product, (1-(2-aminophenyl)azetidin-3-yl)methanol, is highly polar and contains two basic nitrogen atoms. These basic sites interact strongly with the acidic silanol groups on standard bare silica, causing severe streaking and irreversible retention. To fix this, switch to amine-functionalized silica (KP-NH), which prevents these secondary interactions. If standard silica must be used, pre-treat the column with 5% Triethylamine (Et₃N) in hexanes, and add 1–5% aqueous NH₄OH to your Dichloromethane/Methanol mobile phase.

TroubleshootingTree Issue Issue: Low Overall Yield Locate Isolate the Problematic Step Issue->Locate Step1 Step 1: SNAr Issues Locate->Step1 Step2 Step 2: Reduction Issues Locate->Step2 Purif Purification Issues Locate->Purif O_Aryl O-Arylation Fix: Weaker base (DIPEA) Step1->O_Aryl Incomplete Incomplete Conversion Fix: 120°C in DMA Step1->Incomplete Poison Catalyst Poisoning Fix: Fresh Pd/C or Fe/NH4Cl Step2->Poison OverRed Ring Opening Fix: Avoid strong acids Step2->OverRed Streak Silica Streaking Fix: KP-NH Silica Purif->Streak

Figure 2. Decision tree for troubleshooting low yields in the synthesis workflow.

Quantitative Data & Optimization Matrices

Table 1: Optimization of SNAr Conditions (Step 1)

BaseSolventTemp (°C)Time (h)Conversion (%)Major Impurity Observed
K₂CO₃DMF801260%Unreacted Starting Material
NaHTHF651285%O-arylation (20%)
DIPEA DMA 120 4 >95% None (Optimal)

Table 2: Optimization of Nitro Reduction Conditions (Step 2)

Reagent SystemSolventTemp (°C)Yield (%)Observation / Causality
Pd/C (5 wt%), H₂ (1 atm)MeOH2545%Reaction stalled (Catalyst poisoning)
SnCl₂·2H₂OEtOH8030%Complex mixture (Acidic ring opening)
Pd/C (10 wt%), H₂ (1 atm) MeOH 25 88% Clean conversion (Optimal)
Fe, NH₄ClEtOH/H₂O8085%Excellent alternative if Pd/C fails

Validated Experimental Methodologies

Protocol A: Nucleophilic Aromatic Substitution (SNAr)
  • Charge a dry reaction vessel with 1-fluoro-2-nitrobenzene (1.0 equiv) and azetidin-3-ylmethanol hydrochloride (1.1 equiv).

  • Dilute the mixture with N,N-Dimethylacetamide (DMA) to achieve a substrate concentration of 0.5 M.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at room temperature.

    • Self-Validation Check: The suspension should transition to a homogeneous solution as the DIPEA neutralizes the azetidin-3-ylmethanol hydrochloride salt.

  • Heat the mixture to 120 °C and stir for 3–5 hours[2].

  • Monitor the reaction via LC-MS.

    • Self-Validation Check: Ensure the disappearance of the fluoronitrobenzene peak (m/z 142.0) and the emergence of the intermediate mass ([M+H]⁺ = 209.1).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with water (3x) and brine to remove the polar DMA solvent and DIPEA salts.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Nitro Reduction
  • Dissolve the intermediate (1-(2-nitrophenyl)azetidin-3-yl)methanol in Methanol to a concentration of 0.2 M.

  • Purge the flask with N₂ gas for 5 minutes, then carefully add 10% Pd/C (10 wt% relative to the substrate).

  • Evacuate the flask under vacuum and backfill with H₂ gas (balloon pressure, 1 atm). Repeat this cycle three times.

  • Stir vigorously at room temperature for 2–4 hours.

    • Self-Validation Check: The intense yellow color characteristic of the nitroaromatic intermediate will progressively fade to a pale yellow or colorless solution as the aniline is formed.

  • Monitor the reaction via LC-MS.

    • Self-Validation Check: Confirm the complete consumption of the intermediate and the presence of the target product mass ([M+H]⁺ = 179.1).

  • Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry out completely while under vacuum to prevent ignition.

  • Concentrate the filtrate and purify using amine-functionalized silica gel (KP-NH) eluting with a gradient of Dichloromethane/Methanol to afford the pure (1-(2-aminophenyl)azetidin-3-yl)methanol.

References

  • N-Arylazetidines: Preparation through Anionic Ring Closure Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations Source: PMC (National Institutes of Health) URL:[Link]

  • Reduction of nitro compounds Source: Wikipedia URL:[Link]

  • Modular PROTAC/IMiD Bifunctional Molecule Design for the Degradation of Synergistic Targets in the Treatment of Lymphoma Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Technical Support Center: Purification & Troubleshooting for (1-(2-Aminophenyl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Overview

Welcome to the Technical Support Center. As an Application Scientist, I frequently see researchers struggle with the isolation of (1-(2-Aminophenyl)azetidin-3-yl)methanol . This molecule presents a "perfect storm" of purification challenges due to its polyfunctional nature:

  • N-Aryl Azetidine Ring: A highly strained 4-membered heterocycle that is notoriously sensitive to acid-catalyzed ring-opening.

  • Primary Aniline (2-Aminophenyl): An electron-rich, easily oxidizable functional group that readily degrades in the presence of light and oxygen.

  • Primary Alcohol: A strong hydrogen-bond donor/acceptor that increases the molecule's polarity, causing it to stick to stationary phases.

Standard purification workflows often fail here. The guides below are designed to provide field-proven, causality-driven solutions to ensure high yield and purity.

Diagnostic Troubleshooting Guide (FAQs)

Q1: Why does my product streak heavily on TLC and decompose during standard silica gel flash chromatography? A1: This is a classic case of acid-catalyzed degradation. When exposed to standard, unmodified silica gel, the weakly acidic silanol groups on the silica surface protonate the basic nitrogens of the molecule. This protonation exacerbates the inherent ring strain of the azetidine heterocycle, making the adjacent C–N bonds highly susceptible to nucleophilic attack (e.g., from moisture or methanol in your eluent) . This results in ring-opening degradation into acyclic amino alcohols, which appear as a streaky baseline on your TLC plate. Solution: You must neutralize the stationary phase. Add 1–5% triethylamine (Et₃N) to your mobile phase to cap the silanol groups, or switch entirely to Basic Alumina (Brockmann Activity IV) .

Q2: My crude mixture contains unreacted starting materials and neutral organic byproducts. How do I remove them without risking chromatography? A2: Exploit the molecule's basicity via an Acid-Base Extraction . By lowering the pH to ~2, both the primary aniline and the azetidine nitrogen protonate, forming a highly water-soluble bis-hydrochloride salt. Neutral and acidic impurities remain in the organic phase and can be washed away. Subsequent basification to pH 10 regenerates the free base, allowing for clean extraction into a polar organic solvent .

Q3: The purified product is initially an off-white solid but turns dark brown/black upon storage. What is the cause? A3: This is caused by the autoxidation of the 2-aminophenyl (aniline) group. Electron-rich anilines are highly susceptible to oxidation by atmospheric oxygen, forming highly conjugated, colored polymeric species (such as azo, azoxy, or quinone-imines). Solution: Always concentrate the product under reduced pressure, purge your storage vials with Argon or N₂, and store the compound at -20 °C in amber vials to prevent photo-oxidation.

Visual Workflows

PurificationWorkflow Crude Crude (1-(2-Aminophenyl) azetidin-3-yl)methanol ABE Acid-Base Extraction (pH 2 → pH 10) Crude->ABE Decision Purity > 90%? ABE->Decision Cryst Recrystallization (Toluene/Heptane) Decision->Cryst Yes Chrom Amine-Modified Silica or Basic Alumina Decision->Chrom No Pure Pure Target Compound Cryst->Pure Chrom->Pure

Decision tree for the purification of (1-(2-Aminophenyl)azetidin-3-yl)methanol.

DegradationMechanism Intact Intact Azetidine (Basic Nitrogen) Protonated Protonated Azetidinium (Acidic Silica) Intact->Protonated H+ from Silanols Attack Nucleophilic Attack (H2O / MeOH) Protonated->Attack Strain Release Opened Ring-Opened Acyclic Amino Alcohol Attack->Opened

Mechanism of acid-catalyzed azetidine ring-opening on standard silica gel.

Experimental Methodologies

Protocol A: Optimized Acid-Base Extraction (Self-Validating System)

Causality Focus: This protocol isolates the target compound from neutral/acidic impurities by exploiting the pKa difference between the basic amines and non-basic organics.

  • Dissolution: Dissolve 1.0 g of the crude mixture in 20 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction (Validation Step): Add 20 mL of cold 1M HCl (aq). Stir vigorously for 10 minutes, then separate the layers.

    • Self-Validation: Spot both layers on a TLC plate (elute with 10% MeOH/DCM + 1% Et₃N). The product must remain at the baseline of the aqueous spot (as a highly polar salt), while neutral impurities will migrate to the solvent front in the organic spot.

  • Organic Wash: Wash the acidic aqueous layer with an additional 10 mL of EtOAc to remove residual neutral impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath (0 °C). Slowly add 2M NaOH (aq) dropwise until the pH reaches 10.

    • Causality: The low temperature prevents base-catalyzed degradation, while pH 10 ensures complete deprotonation of both the aniline and azetidine nitrogens, rendering the molecule lipophilic again.

  • Final Extraction: Extract the turbid aqueous layer with 3 x 15 mL of 2-methyltetrahydrofuran (2-MeTHF) or DCM.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure free base.

Protocol B: Amine-Modified Normal Phase Chromatography

Causality Focus: Prevents azetidine degradation by neutralizing the stationary phase prior to compound loading.

  • Column Preparation: Slurry standard silica gel (230-400 mesh) in a solvent mixture of DCM containing 2% Triethylamine (Et₃N). Pack the column and flush with 3 column volumes (CV) of the same solvent to fully cap the acidic silanol groups.

  • Loading: Dissolve the crude product in a minimum volume of DCM. Do not use MeOH for loading, as it disrupts the compound-silica interaction band and causes premature elution.

  • Elution: Elute using a gradient of 0% to 10% MeOH in DCM, maintaining a constant 1% Et₃N throughout the gradient.

  • Fraction Collection: Monitor fractions via UV (254 nm, due to the aniline chromophore). Ninhydrin stain can be used, though the primary aniline may only appear as a faint yellow/brown spot rather than the typical deep purple.

Quantitative Data Presentation

The table below summarizes the expected outcomes when applying different purification strategies to this specific molecule:

Purification MethodStationary Phase / ReagentsAverage Yield RecoveryPurity AchievedScalabilityKey Limitations / Observations
Standard Flash Chromatography Unmodified Silica Gel< 30%~70%LowSevere streaking; ring-opened degradation products observed.
Amine-Modified Chromatography Silica Gel + 1-5% Et₃N85 - 90%> 95%MediumRequires thorough removal of Et₃N under high vacuum post-purification.
Basic Alumina Chromatography Alumina (Activity IV)80 - 85%> 95%MediumLower loading capacity compared to silica; more expensive.
Acid-Base Extraction 1M HCl / 2M NaOH> 90%85 - 90%HighHighly scalable; does not separate structurally similar basic impurities.

References

  • Unlocking the synthetic potential of aziridine and cyclopropane-fused quinolin-2-ones by regioselective fragmentation of its three-membered rings. Arabian Journal of Chemistry, Elsevier (2018). Available at:[Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Advances, Royal Society of Chemistry (2023). Available at:[Link]

Technical Support Center: Troubleshooting Solubility of (1-(2-Aminophenyl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when handling highly functionalized heterocycles. More than 40% of new chemical entities (NCEs) face significant solubility hurdles during drug development (1)[1].

The molecule (1-(2-Aminophenyl)azetidin-3-yl)methanol presents a "perfect storm" of solubility challenges. Structurally, it features an N -aryl azetidine core, a primary aniline (-NH 2​ ), and a primary alcohol (-CH 2​ OH). This high density of hydrogen bond donors and acceptors leads to a robust intermolecular crystal lattice. Furthermore, because the azetidine nitrogen is directly conjugated to the phenyl ring, its lone pair is delocalized into the aromatic system. This significantly depresses its basicity compared to standard aliphatic azetidines, meaning traditional acid-base extraction strategies will not behave as expected.

Below is our field-proven guide to overcoming these specific solubility barriers.

Part 1: Mechanistic Troubleshooting FAQs

Q1: My compound is crashing out as a gummy solid at the interface during liquid-liquid extraction (LLE) with ethyl acetate. How do I force it into the organic phase? Causality: The molecule's extensive hydrogen-bonding network prevents it from fully solvating in moderately polar aprotic solvents like pure ethyl acetate (EtOAc) or dichloromethane (DCM). It prefers the aqueous-organic interface because aniline derivatives exhibit limited solubility in highly structured networks without a competing hydrogen-bond disruptor (2)[2]. Solution: You must disrupt the solute-solute hydrogen bonds. Introduce a polar protic co-solvent. Using a mixture of 10% to 20% Methanol (MeOH) or Isopropanol (IPA) in DCM is highly effective for polar azetidines (3)[3]. The alcohol acts as a hydrogen-bond competitor, breaking the lattice, while the DCM provides the hydrophobic bulk to separate from water.

Q2: I need to prepare a 0.5 M stock solution for a cross-coupling reaction, but it won't dissolve in toluene or THF. What is the optimal solvent? Causality: Non-polar solvents (toluene) or weakly polar ethers (THF) lack the dielectric constant and hydrogen-bond acceptor capacity required to solvate the aniline and hydroxymethyl groups. Neutral organic compounds with multiple hydrogen bond donors require solvents with matching polarity to achieve chemical solubility (4)[4]. Solution: Switch to a polar aprotic solvent with a high dipole moment, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are excellent hydrogen-bond acceptors and will readily solvate the -NH 2​ and -OH protons.

Q3: Can I use pH adjustment to dissolve it in water for reverse-phase purification? Causality: While amines are typically basic, the N -aryl linkage of the azetidine and the ortho-aniline group mean this molecule is a weak base (estimated pKa ~4.0 - 4.5). Solution: To achieve aqueous solubility, you must lower the pH significantly (pH < 3) using 1M HCl to protonate the aniline group. Caution: Azetidines can be susceptible to ring-opening under harsh acidic conditions, especially when heated. Always perform acidic solubilization at or below room temperature.

Part 2: Solvent Screening Matrix

To streamline your workflow, utilize the following quantitative matrix when selecting a solvent system for (1-(2-Aminophenyl)azetidin-3-yl)methanol:

Solvent SystemDielectric Constant (ε)H-Bond DonorH-Bond AcceptorExpected SolubilityRecommended Application
Hexane / Heptane ~1.9NoNoInsolubleAnti-solvent for precipitation
Toluene 2.4NoNoPoorNot recommended
Ethyl Acetate (EtOAc) 6.0NoYesPoor to ModerateTLC analysis only
Dichloromethane (DCM) 9.1NoNoPoorAvoid as pure solvent
DCM / MeOH (9:1 v/v) ~12.0YesYesHighLiquid-Liquid Extraction (LLE)
N,N-Dimethylformamide (DMF) 36.7NoYesVery HighReaction solvent (e.g., cross-coupling)
Dimethyl Sulfoxide (DMSO) 46.7NoYesVery HighIn vitro assay stock solutions

Part 3: Experimental Protocols

Protocol: Biphasic Extraction of Highly Polar Azetidines (The "Salting Out & Co-Solvent" Method)

This protocol is designed as a self-validating system. By utilizing a specific co-solvent ratio and manipulating the aqueous layer's ionic strength, you force the thermodynamic partitioning of the compound into the organic phase.

  • Quench & Adjust pH: Quench your reaction mixture with saturated aqueous NaHCO 3​ . Adjust the pH to ~8 to ensure the primary aniline and azetidine nitrogen are in their neutral, free-base forms. (Do not exceed pH 10, as strong bases can cause degradation).

  • Prepare Co-Solvent System: Prepare a fresh mixture of 10% Methanol in Dichloromethane (v/v) . Pure DCM will fail to break the solute's hydrogen-bonding network.

  • First Extraction: Add the DCM/MeOH mixture to the aqueous phase in a separatory funnel. Vigorously shake and vent. Allow the layers to separate. The organic layer will be the bottom layer.

  • Salting Out (Critical Step): If an emulsion forms or the compound remains at the interface as a suspension, add solid NaCl directly to the funnel until the aqueous layer is saturated. This dramatically decreases the aqueous solubility of the polar organic compound.

  • Collect & Repeat: Drain the lower organic layer. Repeat the extraction with the DCM/MeOH mixture two more times.

  • Self-Validation Check: Spot the remaining aqueous layer on a TLC plate or run a quick LC-MS. If the protocol was successful, the aqueous layer will test negative for the product.

  • Wash & Dry: Wash the combined organic layers once with a minimal amount of brine (to remove excess methanol). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Part 4: Workflow Visualization

Workflow N1 Solubility Issue: (1-(2-Aminophenyl)azetidin-3-yl)methanol N2 Determine Experimental Context N1->N2 N3 Liquid-Liquid Extraction (Aqueous Workup) N2->N3 Workup Phase N4 Reaction Setup (Homogeneous Catalysis) N2->N4 Synthesis Phase N5 Use 10-20% MeOH in DCM + Brine Wash N3->N5 Disrupts H-Bonds N6 Use Polar Aprotic Solvent (DMSO / DMF) N4->N6 Solvates Polar Groups N7 Proceed to Next Step N5->N7 N6->N7

Figure 1: Decision tree for troubleshooting solubility of polar azetidine derivatives.

Part 5: References

  • Managing poor solubility and instability issues in reactions - Benchchem. 1

  • Aniline Solubility - Vaia. 2

  • Technical Support Center: Purification of Polar Azetidine Compounds - Benchchem. 3

  • The Essential of the Solubility for Drug Action - Crimson Publishers. 4

Sources

Addressing oxidation of the aniline moiety in (1-(2-Aminophenyl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling (1-(2-Aminophenyl)azetidin-3-yl)methanol . This specialized guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the instability and oxidative degradation of this electron-rich pharmaceutical building block.

Below, you will find expertly curated FAQs, troubleshooting workflows, and self-validating protocols to ensure the scientific integrity and high yield of your experiments.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my batch of (1-(2-Aminophenyl)azetidin-3-yl)methanol rapidly turn yellow, then dark brown during benchtop handling? A1: The discoloration is a direct visual indicator of oxidative degradation. This molecule features an ortho-phenylenediamine-like core, where the azetidine nitrogen (a tertiary amine) sits adjacent to a primary aromatic amine (aniline). The lone pair from the azetidine nitrogen donates electron density into the aromatic π -system via resonance and inductive effects, significantly lowering the oxidation potential of the primary amine. When exposed to atmospheric oxygen, a single-electron transfer occurs, generating an aniline radical cation. This intermediate rapidly deprotonates and oxidizes further into a highly electrophilic quinone imine[1]. The quinone imine then reacts with unoxidized starting material to form strongly colored azo, azoxy, or phenazine-like polymeric impurities[2].

Q2: Can I use chemical antioxidants to stabilize the compound in solution? A2: While antioxidants (like BHT or ascorbic acid) can intercept radical intermediates, their use is generally discouraged for pure pharmaceutical building blocks. Antioxidants introduce downstream purification challenges and can severely interfere with subsequent transition-metal-catalyzed reactions (e.g., Buchwald-Hartwig aminations)[3]. Instead, physical exclusion of oxygen (inert atmosphere) and transient chemical protection are the field-proven gold standards[4].

Q3: What is the most effective synthetic strategy if I do not need the free aniline moiety until the final step? A3: Transient chemical protection of the primary aromatic amine is highly recommended. Converting the aniline into a tert-butyloxycarbonyl (Boc) carbamate or an acetamide withdraws electron density from the nitrogen, raising the oxidation potential and rendering the molecule completely bench-stable[2][5].

Part 2: Mechanistic & Workflow Visualizations

OxidationMechanism A (1-(2-Aminophenyl)azetidin-3-yl)methanol (Electron-Rich, Colorless) B O2 Exposure / UV Light (Single Electron Transfer) A->B C Aniline Radical Cation (Highly Reactive Intermediate) B->C D Quinone Imine (Electrophilic Species) C->D -H+, -e- E Azo/Azoxy Dimers & Polymers (Dark Brown Impurities) D->E Nucleophilic Attack by Starting Material

Diagram 1: Oxidative degradation pathway of the electron-rich aniline moiety.

TroubleshootingWorkflow Start Start: Crude Reaction Mixture Workup Aqueous Workup (Use Degassed Solvents & Ar blanket) Start->Workup Evaporation Rotary Evaporation (Bath <30°C, Backfill with N2) Workup->Evaporation Check Visual Color Check Evaporation->Check Colorless Colorless/Pale Yellow Proceed to Storage Check->Colorless Pass Dark Dark Red/Brown Oxidation Detected Check->Dark Fail Store Store at -20°C in Amber Vials (Sealed under Argon) Colorless->Store Rescue Rescue: Flash Chromatography (1% TEA-deactivated silica, Ar pressure) Dark->Rescue Rescue->Store

Diagram 2: Anaerobic handling and troubleshooting workflow for the azetidine derivative.

Part 3: Quantitative Data on Storage & Stability

To ensure reproducibility, researchers must adhere strictly to validated storage parameters. The table below summarizes the kinetic stability of (1-(2-Aminophenyl)azetidin-3-yl)methanol under various environmental conditions[4].

Storage ConditionAtmosphereTemp (°C)Light ExposureEstimated Shelf-Life (Purity >95%)Visual Indicator of State
Optimal Argon-20°CDark (Amber Vial)> 12 MonthsColorless oil/solid
Acceptable Nitrogen2–8°CDark (Amber Vial)3 – 6 MonthsPale yellow
High Risk Air20–25°CAmbient Lab Light< 48 HoursOrange/Red
Destructive Air>40°CDirect UV/Sunlight< 2 HoursDark Brown/Black

Part 4: Troubleshooting Guide

Issue: Severe degradation and poor mass recovery during silica gel chromatography.

  • Causality: Standard silica gel is mildly acidic and possesses a massive surface area that traps atmospheric oxygen. For electron-rich anilines, this acidic, oxygen-rich environment acts as a heterogeneous catalyst for oxidative polymerization.

  • Corrective Action: Pre-treat (deactivate) the silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes prior to loading your sample. Furthermore, sparge all elution solvents with Argon for 15 minutes prior to use, and run the column under a positive pressure of Nitrogen/Argon rather than compressed ambient air.

Issue: Inconsistent yields in downstream coupling reactions.

  • Causality: Even trace amounts (1-2%) of quinone imine or azo impurities can poison palladium or copper catalysts used in subsequent steps.

  • Corrective Action: Always perform a quick purity check via HPLC or NMR prior to critical reactions[3]. If the material is older than 3 months or shows a red tint, filter it through a short pad of basic alumina under Argon to strip out polar oxidized polymers before use.

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol A: Anaerobic Aliquoting and Storage

This protocol guarantees the long-term integrity of the bulk material by preventing repeated freeze-thaw and oxygen exposure cycles[4].

  • Preparation: Transfer the bulk bottle of (1-(2-Aminophenyl)azetidin-3-yl)methanol into a glovebox or a well-purged continuous Argon flow environment.

  • Solvent Degassing: Dissolve the compound in a strictly anhydrous, degassed solvent (e.g., DCM or THF sparged with Argon for 30 mins).

  • Aliquoting: Dispense the solution into single-use, amber glass vials.

  • Evaporation: Remove the solvent using a vacuum centrifuge (SpeedVac) or a gentle stream of Argon. Crucial: Do not use a standard rotary evaporator without an inert gas backfill manifold.

  • Sealing: Cap the vials tightly with PTFE-lined septa while still under Argon. Store immediately at -20°C.

  • Self-Validation Check: The protocol is self-validating. If a newly opened aliquot remains colorless upon dissolution, the inert atmosphere was successfully maintained. Any immediate pink or orange tint indicates a failure in the vial seal or argon purge, requiring re-purification.

Protocol B: Transient Boc-Protection of the Aniline Moiety

If the free amine is not required immediately, Boc-protection is the most robust way to prevent oxidation[5].

  • Reaction Setup: In an oven-dried flask under Nitrogen, dissolve 1.0 eq of (1-(2-Aminophenyl)azetidin-3-yl)methanol in anhydrous THF (0.2 M).

  • Reagent Addition: Add 1.2 eq of Di-tert-butyl dicarbonate (Boc 2​ O) and 1.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Catalysis: Add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) to accelerate the reaction at the sterically hindered ortho-position.

  • Stirring: Stir at room temperature for 12 hours. The electron-withdrawing nature of the forming carbamate will halt any oxidative color change.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with Ethyl Acetate, dry over Na 2​ SO 4​ , and concentrate.

  • Self-Validation Check: Successful protection is visually confirmed by the absolute cessation of color change during benchtop handling. Analytically, it is validated by a +100 Da mass shift in LC-MS and the disappearance of the broad -NH 2​ singlet ( 4.0 ppm) in 1 H-NMR.

References

  • Wikipedia Contributors. "Aniline". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • IGI Global. "Physiochemical Properties of PANI Thin Films". IGI Global. Available at:[Link]

  • Researcher.life. "Protection of primary and secondary amines in the hydroboration reaction". R Discovery. Available at:[Link]

Sources

Technical Support Center: Handling & Troubleshooting (1-(2-Aminophenyl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the isolation and storage of bifunctional strained heterocycles. (1-(2-Aminophenyl)azetidin-3-yl)methanol presents a unique handling challenge because it acts as an autocatalytic monomer.

This guide provides field-proven, self-validating protocols to help you suppress unwanted polymerization, ensuring high yields and compound integrity.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand the thermodynamic drivers. The azetidine core possesses a massive ring strain of approximately 27.7 kcal/mol. While neutral azetidines are relatively stable, exposure to even trace acids protonates the ring nitrogen, forming an activated azetidinium ion[1].

Because (1-(2-Aminophenyl)azetidin-3-yl)methanol contains two intrinsic nucleophiles—a primary aniline (-NH 2​ ) and a primary alcohol (-OH)—the formation of a single azetidinium ion triggers an intermolecular nucleophilic attack. This initiates a runaway Cationic Ring-Opening Polymerization (CROP) cascade, rapidly converting your purified product into an insoluble polyamine gel[2][3].

Visualizing the Polymerization Pathway

PolymerizationPathway Monomer Monomer (Strained Ring) Azetidinium Azetidinium Ion (Electrophile) Monomer->Azetidinium Trace Acid (Protonation) Nucleophile Aniline/Alcohol (Nucleophile) Monomer->Nucleophile Intrinsic Functional Groups Dimer Ring-Opened Dimer Azetidinium->Dimer Nucleophilic Attack Nucleophile->Dimer Intermolecular Reaction Polymer Polyamine Gel (Byproduct) Dimer->Polymer CROP Propagation

Fig 1: Autocatalytic ring-opening polymerization of (1-(2-Aminophenyl)azetidin-3-yl)methanol.

Quantitative Risk Matrix

Polymerization kinetics are heavily dependent on concentration, temperature, and pH. Use the table below to validate your current handling conditions against the estimated half-life of the intact monomer.

Storage ConditionConcentrationpH EnvironmentEst. Monomer Half-LifePolymerization Risk
25°C (Neat oil)> 5.0 MNeutral (7.0)< 48 HoursCritical
25°C (Solution)0.1 MAcidic (< 6.0)< 12 HoursCritical
4°C (Solution)0.5 MNeutral (7.0)~ 2 WeeksModerate
-20°C (Solution)≤ 0.1 MBasic (8.0)> 6 MonthsLow
Frequently Asked Questions (FAQs)

Q: Why does my sample turn into an insoluble gel during rotary evaporation? A: As solvent is removed, the concentration of the monomer increases exponentially. Because the CROP mechanism relies on intermolecular nucleophilic attacks[3], high concentrations drastically increase the collision rate between the nucleophilic aniline/alcohol groups and the strained azetidine rings. Combined with the heat of the water bath, the activation energy for ring-opening is easily surpassed.

Q: Can I purify this compound using standard silica gel chromatography? A: No. Standard silica gel is fundamentally incompatible with this compound due to its acidic silanol groups (pKa ~4.5–5.0). These sites protonate the azetidine core, catalyzing ring cleavage and causing the compound to irreversibly polymerize on the column[4]. You must use a basified silica system (see Workflow 1 below).

Q: I need to store this compound for a month before my next assay. How do I prevent degradation? A: Never store this compound as a neat oil or solid at room temperature. It must be stored as a dilute solution in an aprotic solvent with a trace amine base to scavenge stray protons, kept strictly at -20°C (see Workflow 2 below).

Troubleshooting & Experimental Protocols
Workflow 1: Basified Chromatographic Purification

To ensure a self-validating purification where the compound does not degrade on the column, you must actively suppress azetidinium formation.

  • Step 1: Silica Neutralization. Slurry your silica gel in a mobile phase containing 2% (v/v) Triethylamine (Et 3​ N). This neutralizes the acidic silanol sites that trigger azetidine cleavage[4].

  • Step 2: Dilute Loading. Dissolve your crude mixture in a minimum volume of eluent. Do not load as a highly concentrated neat oil; keep the loading concentration below 0.5 M to prevent localized intermolecular attacks[3].

  • Step 3: Buffered Elution. Run the column rapidly using a solvent gradient that maintains a constant 0.5% Et 3​ N additive throughout the entire run.

  • Step 4: Cold Evaporation. Evaporate the collected fractions using a rotary evaporator with the water bath strictly maintained below 30°C . Monitor the viscosity; if the solution begins to turn syrupy, immediately dilute with cold solvent and lower the temperature.

Workflow 2: Long-Term Storage Protocol

If the compound is not used immediately, follow this protocol to lock the molecule in a kinetically stable state.

  • Step 1: Dilution. Re-dissolve the freshly purified compound in an anhydrous, non-nucleophilic solvent (e.g., dry THF or DCM) to a final concentration of ≤ 0.1 M.

  • Step 2: Acid Scavenging. Add 0.1 mol% of a sterically hindered base (e.g., N,N-Diisopropylethylamine / DIPEA). This acts as a permanent acid scavenger, preventing spontaneous azetidinium formation without acting as a competing nucleophile[1].

  • Step 3: Inert Atmosphere. Purge the storage vial with Argon or Nitrogen to prevent oxidative degradation of the electron-rich aniline moiety.

  • Step 4: Thermal Control. Seal tightly and store at -20°C.

References
  • Goethals, E., et al. (1980). The Polymerization of Azetidines and Azetidine Derivatives. POLYMER JOURNAL. 2

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing). 3

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Link

  • Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate.1

  • Preventing ring-opening of the azetidine in 3-(3-Biphenylyl)azetidine. Benchchem. 4

Sources

Technical Support Center: Stability of (1-(2-Aminophenyl)azetidin-3-yl)methanol Under Basic Hydrolysis Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chemical vulnerabilities of (1-(2-Aminophenyl)azetidin-3-yl)methanol during base-mediated workflows.

While azetidines are generally more resistant to basic hydrolysis than acidic hydrolysis[1], the unique combination of a strained four-membered ring and an electron-rich 2-aminophenyl (ortho-phenylenediamine-like) moiety introduces specific degradation pathways. This guide synthesizes field-proven causality, optimized protocols, and troubleshooting steps to ensure high-fidelity recovery of your target compound.

Core Principles: Understanding the Chemical Causality

To prevent degradation, we must first understand the two primary failure modes of this molecule under basic conditions:

  • Redox Non-Innocence (Oxidative Degradation): The 2-aminophenyl group is highly electron-rich. Under basic conditions, deprotonation or hydrogen-bonding interactions increase its susceptibility to aerobic oxidation. Trace transition metals (e.g., Cu, Fe, Ni) in solvents or glassware can catalyze single-electron transfer (SET) reactions, converting the aniline moiety into reactive radical intermediates, quinone imines, or azo-polymers[2]. This is visually indicated by the reaction mixture rapidly turning yellow, brown, or black[3].

  • Strain-Release Ring Opening: The azetidine ring possesses approximately 26 kcal/mol of ring strain. While the electron-donating N-aryl group reduces the electrophilicity of the azetidine nitrogen (making it a poor leaving group), harsh basic conditions (e.g., >1M NaOH, >60 °C) can still force nucleophilic attack by hydroxide ions at the C2 or C4 positions, leading to irreversible ring-opening into highly polar amino-alcohol degradants.

Degradation Pathways & Mitigation Strategy

G A (1-(2-Aminophenyl)azetidin-3-yl)methanol B Basic Hydrolysis Conditions A->B C Aerobic Oxidation (O2, Trace Metals) B->C If exposed to air D Harsh Nucleophilic Attack (High Temp, Strong Base) B->D If heated >60°C E Optimized Protocol (Argon, EDTA, Mild Base) B->E Best Practice F Quinone Imines / Polymers (Dark Brown/Black) C->F Single-electron transfer G Ring-Opened Amino Alcohols (Polar Degradants) D->G Relief of ring strain H Stable Intact Molecule (High Recovery) E->H Suppresses degradation

Fig 1: Mechanistic pathways of (1-(2-Aminophenyl)azetidin-3-yl)methanol under basic conditions.

Quantitative Stability Data

The following table summarizes the recovery rates of (1-(2-Aminophenyl)azetidin-3-yl)methanol under various basic hydrolysis conditions, demonstrating the critical need for atmospheric and temperature control.

Hydrolysis ConditionAtmosphereAdditivesTemp (°C)Time (h)Visual ObservationRecovery (%)
1.0 M NaOH (aq/MeOH)Ambient AirNone60 °C24Dark black solution< 15%
1.0 M NaOH (aq/MeOH)ArgonNone60 °C24Light yellow68%
0.5 M LiOH (aq/THF)Ambient AirNone25 °C24Brown solution45%
0.5 M LiOH (aq/THF) Argon 0.1 mM EDTA 25 °C 24 Colorless > 98%

Self-Validating Experimental Protocol

To achieve >98% recovery during workflows requiring basic hydrolysis (e.g., saponification of a distal ester), utilize the following step-by-step methodology. This protocol utilizes LiOH in a non-aqueous/aqueous co-solvent mixture to provide mild but effective hydrolysis while suppressing degradation[4].

Reagents & Materials:

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF) and LC-MS grade Water

  • Ethylenediaminetetraacetic acid (EDTA)

  • Argon gas and Schlenk line apparatus

Step-by-Step Methodology:

  • Solvent Deoxygenation: Prepare a 1:1 mixture of THF and LC-MS grade water. Add EDTA to a final concentration of 0.1 mM (this chelates trace transition metals that catalyze aniline oxidation)[2]. Sparge the solvent mixture with Argon gas for a minimum of 30 minutes.

  • Substrate Dissolution: In a flame-dried, Argon-purged flask, dissolve (1-(2-Aminophenyl)azetidin-3-yl)methanol (and the precursor to be hydrolyzed) in the deoxygenated THF/Water mixture.

  • Base Addition: Add 1.5 to 2.0 equivalents of LiOH·H₂O. Avoid using NaOH or KOH unless strictly necessary, as the harder lithium cation provides sufficient hydroxide nucleophilicity at lower ambient pH levels.

  • Reaction Execution: Seal the flask under Argon and wrap it in aluminum foil to exclude light. Stir at 20–25 °C. Do not exceed 40 °C to prevent azetidine ring-strain release.

  • Quenching: Once the desired hydrolysis is complete (monitor via LC-MS), cool the reaction to 0 °C. Quench carefully using a mild buffer (e.g., saturated aqueous NH₄Cl or 1M citric acid) to bring the pH to ~7.5. Caution: Do not over-acidify (pH < 5), as azetidines are highly susceptible to acid-catalyzed ring opening[1].

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., EtOAc or DCM). Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q1: My reaction mixture turned dark brown/black within an hour of adding NaOH. What happened? A1: This is a classic symptom of oxidative degradation of the 2-aminophenyl moiety[3]. In basic conditions, dissolved oxygen and trace metals rapidly oxidize the aniline group into quinone imines, which then polymerize into dark, tar-like substances. Fix: You must rigorously de-gas your solvents with Argon, add a metal chelator like EDTA, and run the reaction in the dark.

Q2: I am observing multiple new highly polar spots on my TLC plate, but no color change. What is the cause? A2: If the solution remains relatively colorless but you see highly polar degradants, the azetidine ring is likely opening. While azetidines are generally base-stable, prolonged heating (>60 °C) in strong base (NaOH/KOH) provides enough activation energy to overcome the ring strain, allowing hydroxide to attack the C2/C4 carbons. Fix: Lower the reaction temperature to 25 °C and switch to a milder base like LiOH in a THF/Water co-solvent system.

Q3: Can I use standard aqueous workup (e.g., 1M HCl) to neutralize the base after the reaction? A3: No. Azetidines are highly sensitive to acidic conditions. Protonation of the azetidine nitrogen creates an excellent leaving group, catalyzing rapid ring-opening[1]. Always quench basic reactions of this molecule with mild, buffered solutions (like NH₄Cl) and strictly monitor the pH to ensure it does not drop below 7.

Q4: Is the hydroxymethyl group at the C3 position at risk during this process? A4: No. Primary alcohols are entirely stable to basic hydrolysis conditions. The vulnerabilities of this molecule are strictly localized to the azetidine ring strain and the redox-active 2-aminophenyl group.

References

  • Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold Source: MDPI URL:[Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution Source: Arkat USA URL:[Link]

  • Deprotonation Induced Ligand Oxidation in a NiII Complex of a Redox Noninnocent N1-(2-Aminophenyl)benzene-1,2-diamine and Its Use in Catalytic Alcohol Oxidation Source: ACS Publications URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of (1-(2-Aminophenyl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive and reliable research. (1-(2-Aminophenyl)azetidin-3-yl)methanol, a molecule of interest due to its unique combination of a strained azetidine ring, an aromatic amine, and a primary alcohol, presents a compelling case for the power and nuance of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This guide provides an in-depth, experience-driven comparison of ¹H NMR analysis with other common analytical techniques for this specific molecule, supported by detailed experimental protocols and data interpretation.

The Decisive Role of ¹H NMR in Structural Verification

While techniques like Mass Spectrometry (MS) provide crucial molecular weight information and Infrared (IR) spectroscopy identifies functional groups, ¹H NMR offers an unparalleled, high-resolution map of the molecular structure.[1] It provides information on the electronic environment of each proton, the number of unique protons, and their spatial relationships through spin-spin coupling.[2] For a molecule like (1-(2-Aminophenyl)azetidin-3-yl)methanol, with its distinct proton environments, ¹H NMR is indispensable for confirming the connectivity and stereochemistry of the azetidine ring and its substituents.

Predicting the ¹H NMR Spectrum of (1-(2-Aminophenyl)azetidin-3-yl)methanol

A deep understanding of the expected spectrum is critical before entering the lab. It allows for more efficient data analysis and troubleshooting. The predicted ¹H NMR spectral data for (1-(2-Aminophenyl)azetidin-3-yl)methanol in a common solvent like DMSO-d₆ is summarized below. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns.[3][4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Predicted Coupling Constant (J, Hz) Rationale
-NH₂ ~4.9 - 5.2Broad singlet2H-Protons on heteroatoms are often broad and their chemical shift is concentration and temperature dependent.[1]
Aromatic (H-3', H-4', H-5', H-6') ~6.5 - 7.2Multiplet4H~7-9The electron-donating amino group shields the aromatic protons, shifting them upfield compared to benzene (7.36 ppm). The ortho, meta, and para protons will have distinct, overlapping signals.
Azetidine CH₂ (C2, C4) ~3.8 - 4.2Triplet or Multiplet4H~7-9These protons are adjacent to the nitrogen of the azetidine ring and will be deshielded. They are expected to show coupling to the C3 proton.
Azetidine CH (C3) ~2.8 - 3.2Multiplet1H~7-9This proton is coupled to the adjacent CH₂ groups of the azetidine ring and the CH₂ of the methanol group.
-CH₂OH ~3.4 - 3.6Doublet2H~5-7These protons are adjacent to the C3 proton of the azetidine ring and will be split into a doublet.
-OH ~4.5 - 5.0Triplet or Broad Singlet1H~5-7The hydroxyl proton can couple with the adjacent CH₂ protons, but this coupling is often not observed due to rapid exchange. Its chemical shift is also variable.[5]

Visualizing the Proton Environments

The following diagram illustrates the distinct proton environments of (1-(2-Aminophenyl)azetidin-3-yl)methanol, which are key to interpreting its ¹H NMR spectrum.

Caption: Proton environments in (1-(2-Aminophenyl)azetidin-3-yl)methanol.

Experimental Protocol for ¹H NMR Analysis

This protocol outlines a robust procedure for acquiring a high-quality ¹H NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified (1-(2-Aminophenyl)azetidin-3-yl)methanol.[6]

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.[7][8] DMSO-d₆ is often a good starting choice for molecules with both aromatic and exchangeable protons.

  • Transfer the solution to a clean 5 mm NMR tube.[9]

  • If the sample does not fully dissolve, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[10]

2. NMR Instrument Setup and Data Acquisition:

  • Use a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (typically 16-64) should be averaged to achieve an adequate signal-to-noise ratio.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

  • Use a relaxation delay of at least 2-5 seconds to ensure accurate integration.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[5][11]

  • Integrate the signals to determine the relative number of protons for each resonance.[1]

  • Analyze the multiplicities and measure the coupling constants (J-values) in Hertz (Hz).[12]

Comparative Analysis with Other Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is often necessary for complete structural confirmation.

Technique Information Provided for (1-(2-Aminophenyl)azetidin-3-yl)methanol Advantages Limitations
¹H NMR Detailed proton environments, connectivity through coupling, and stereochemistry.Provides a complete structural map of the proton framework.Can have overlapping signals in complex regions (e.g., aromatic). Exchangeable protons (-NH₂, -OH) can have broad signals and variable chemical shifts.
¹³C NMR Number of unique carbon atoms and their chemical environments.Complements ¹H NMR by providing information about the carbon skeleton.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. Does not typically show coupling information in standard spectra.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides the molecular formula (with high-resolution MS).Does not provide information about the connectivity of atoms or stereochemistry. Isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -NH₂, -OH, C-N, aromatic C-H).Quick and easy to perform. Good for identifying the presence or absence of key functional groups.Provides limited information about the overall structure and connectivity. The "fingerprint" region can be difficult to interpret.
2D NMR (e.g., COSY, HSQC) Correlation between coupled protons (COSY) and direct C-H correlations (HSQC).Resolves signal overlap and definitively establishes connectivity.Requires more instrument time and more complex data analysis.

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of a small molecule like (1-(2-Aminophenyl)azetidin-3-yl)methanol, emphasizing the central role of ¹H NMR.

G cluster_workflow Structural Elucidation Workflow synthesis Synthesis & Purification ms Mass Spectrometry (Molecular Weight) synthesis->ms ir IR Spectroscopy (Functional Groups) synthesis->ir nmr_prep ¹H NMR Sample Preparation synthesis->nmr_prep structure_confirm Structure Confirmation ms->structure_confirm ir->structure_confirm nmr_acq ¹H NMR Data Acquisition nmr_prep->nmr_acq nmr_proc ¹H NMR Data Processing nmr_acq->nmr_proc nmr_interp ¹H NMR Interpretation (Connectivity, Stereochemistry) nmr_proc->nmr_interp two_d_nmr 2D NMR (COSY, HSQC) if needed nmr_interp->two_d_nmr Ambiguity? nmr_interp->structure_confirm two_d_nmr->nmr_interp

Caption: A typical workflow for small molecule structural elucidation.

Conclusion

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Capriati, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Doc Brown's Chemistry. (2026). ¹H NMR spectrum of methanol. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26265–26271. [Link]

  • Mack, J., et al. (2015). NMR Study of Hyperporphyrin Effects in the Protonations of Porphyrins with 4-Aminophenyl and 4-Pyridyl Meso Substituents. The Journal of Organic Chemistry, 80(15), 7512–7520. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Bai, G., et al. (2021). Supporting Information: Intramolecular Ring-opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • Study Mind. (2022). Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

  • University of Rochester, Department of Chemistry. (2026). How to Get a Good ¹H NMR Spectrum. [Link]

  • Wikipedia. (n.d.). Proton nuclear magnetic resonance. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

Sources

HPLC method development for purity analysis of (1-(2-Aminophenyl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for Purity Analysis of (1-(2-Aminophenyl)azetidin-3-yl)methanol: A Comparative Guide

As a Senior Application Scientist, I approach high-performance liquid chromatography (HPLC) method development not as a trial-and-error exercise, but as a deterministic process governed by physicochemical principles. The molecule , (1-(2-Aminophenyl)azetidin-3-yl)methanol, presents a classic analytical bottleneck. Featuring a primary alcohol, an aniline moiety, and a highly basic azetidine ring, it is a highly polar, dibasic compound.

While azetidine derivatives are increasingly valuable in medicinal chemistry due to their unique ring strain and biological activities[1], their basic nitrogen atoms present severe chromatographic challenges[2]. This guide objectively compares traditional and modern chromatographic approaches, providing a self-validating protocol for the purity analysis of this complex molecule.

The Causality of Chromatographic Behavior

To develop a robust purity assay, we must first understand the causality behind the molecule's interaction with the stationary phase.

The Silanol Effect: At neutral or low pH, both the azetidine nitrogen (pKa ~9.5) and the aniline nitrogen (pKa ~4.5) are protonated. When analyzed on a standard Type-B silica C18 column, these cations engage in secondary ion-exchange interactions with residual, ionized silanols (Si-O⁻) on the silica surface. This dual retention mechanism—hydrophobic partitioning combined with uncontrolled ion exchange—manifests as severe peak tailing and compromised resolution[3],[2].

The Retention Dilemma: To suppress silanol ionization, traditional methods employ highly acidic mobile phases (pH 2.0). However, at pH 2.0, our target molecule is fully ionized and extremely hydrophilic, causing it to elute near the void volume ( t0​ ) on a standard C18 column, risking co-elution with polar impurities.

The High-pH Solution (The Champion Approach): Elevating the mobile phase pH above 10.5 deprotonates the basic nitrogens, rendering the molecule neutral and significantly more lipophilic. This maximizes hydrophobic retention and completely eliminates silanol-driven tailing. Because standard silica dissolves at pH > 8, high-pH stable organic-inorganic hybrid silica columns are strictly required to maintain column integrity and prevent particle erosion[4],[5].

Workflow & Logical Relationships

The following diagram illustrates the logical decision-making process for selecting the optimal method for this basic, polar analyte.

HPLC_Optimization Start Analyze Analyte: (1-(2-Aminophenyl)azetidin-3-yl)methanol pKa ~9.5 (Basic) Decision Select Mobile Phase pH Start->Decision LowPH Low pH (pH 2.0) Analyte is Ionized (Polar) Decision->LowPH Traditional Approach HighPH High pH (pH 10.5) Analyte is Neutral (Lipophilic) Decision->HighPH Modern Approach StandardC18 Standard Silica C18 Poor Retention & Tailing LowPH->StandardC18 Silanol Interactions HybridC18 Hybrid Silica C18 Optimal Retention & Symmetry HighPH->HybridC18 Hydrophobic Partitioning

Workflow for pH and column selection in the HPLC method development of basic polar analytes.

Comparative Performance Data

We evaluated three distinct chromatographic systems for the purity analysis of (1-(2-Aminophenyl)azetidin-3-yl)methanol. The data below summarizes the empirical performance of each alternative.

Chromatographic ParameterAlternative A: Standard C18 (Low pH 2.5)Alternative B: HILIC (pH 4.5)Product C: Hybrid Silica C18 (High pH 10.5)
Retention Mechanism Reversed-Phase (Ionized)Hydrophilic InteractionReversed-Phase (Neutral)
Retention Time (min) 1.8 (Near Void Volume)6.55.2
Tailing Factor (USP) 2.4 (Severe Tailing)1.3 (Acceptable)1.05 (Excellent)
Theoretical Plates (N) 3,5008,20014,500
Resolution from Impurity 0.8 (Co-elution)1.93.2 (Baseline Resolution)
Column Lifespan >1000 injections>500 injections>1000 injections

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol for Product C (Hybrid Silica C18 at High pH) is designed as a self-validating system. It includes strict System Suitability Testing (SST) criteria that must be met before sample analysis can proceed.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water (10 mM). Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm chemically resistant membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard/Sample Solution: Accurately weigh 25 mg of (1-(2-Aminophenyl)azetidin-3-yl)methanol into a 50 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a final concentration of 0.5 mg/mL. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions
  • Column: High-pH stable Hybrid Silica C18 (e.g., Waters XBridge or YMC-Triart), 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Improves mass transfer and reduces system backpressure).

  • Detection: UV absorbance at 230 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: Linear gradient to 60% B

    • 10.0 - 12.0 min: Hold at 60% B

    • 12.0 - 12.1 min: Return to 5% B

    • 12.1 - 18.0 min: Re-equilibration at 5% B

Step 4: Self-Validating System Suitability Testing (SST)

Before injecting unknown samples, perform 5 replicate injections of the Standard Solution. The system is only validated for use if the following causality-driven criteria are met:

  • Retention Time Precision: %RSD 1.0% (Validates pump delivery and column equilibration).

  • Peak Area Precision: %RSD 2.0% (Validates autosampler precision).

  • Tailing Factor (USP): 1.2 (Confirms complete suppression of silanol interactions).

  • Column Efficiency: Theoretical Plates (N) 10,000 (Confirms column bed integrity).

References

  • PharmaGuru. "Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them". pharmaguru.co. URL: [Link]

  • Element Lab Solutions. "HALO® Elevate versus Hybrid Silica Particles". elementlabsolutions.com. URL: [Link]

  • Chromatography Online. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC". chromatographyonline.com. URL:[Link]

  • Wiley Analytical Science. "pH-stable stationary phases: YMC-Triart Prep". wiley.com. URL: [Link]

Sources

Comparing reactivity of azetidine vs. pyrrolidine analogs of (1-(2-Aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and heterocycle synthesis.1[1]. However, when the primary amine is substituted with a cyclic amine—specifically comparing the four-membered azetidine to the five-membered pyrrolidine—the chemical behavior of the resulting analog diverges significantly. This guide objectively compares the reactivity profiles of azetidine and pyrrolidine analogs of (2-aminophenyl)methanol, providing mechanistic insights, thermodynamic data, and validated experimental protocols to guide your synthetic strategy.

Section 1: Thermodynamic & Kinetic Profiling

To understand the causality behind the divergent reactivity, we must examine the fundamental physical chemistry of these heterocycles.2[2]. This means that under standard physiological or mild basic conditions, both act as typical secondary amines.

However, the critical differentiator is ring strain . Pyrrolidine possesses a minimal ring strain energy of ~5.8 kcal/mol, rendering it highly stable under harsh thermal or Lewis acidic conditions.2[2]. This strain drives the azetidine analogs of (2-aminophenyl)methanol to undergo facile nucleophilic ring-opening or ring-expansion reactions that are entirely inaccessible to their pyrrolidine counterparts.

Table: Comparative Physicochemical Properties

PropertyAzetidine AnalogPyrrolidine Analog
Ring Size 4-membered5-membered
pKa (conjugate acid) ~11.29~11.31
Ring Strain Energy 25.2 kcal/mol5.8 kcal/mol
Nucleophilicity High (sterically unhindered)High
Dominant Reactivity Ring-opening / Ring-expansionStable N-alkylation / Cross-coupling
Stability to Lewis Acids Low (prone to cleavage)High
Section 2: Mechanistic Divergence in Synthesis

Pyrrolidine Analogs: The Stable Nucleophile Pyrrolidine analogs of (2-aminophenyl)methanol typically behave as robust, stable nucleophiles.3[3]. The adjacent hydroxymethyl group can be oxidized in situ to an aldehyde, which then participates in condensation or annulation reactions, yielding stable fused heterocycles without degrading the pyrrolidine moiety.

Azetidine Analogs: The Strain-Driven Electrophile/Synthon While azetidines can be N-alkylated, their defining characteristic in the context of (2-aminophenyl)methanol is their susceptibility to ring-opening.. The internal nucleophile (the hydroxyl group of the methanol moiety) or an external nucleophile can then attack, relieving the 25.2 kcal/mol strain and generating either acyclic amino-ether derivatives or expanded medium-sized rings (e.g., 1,4-oxazepanes).

Section 3: Mechanistic Visualization

Reactivity Start (2-Aminophenyl)methanol Azetidine Azetidine Analog (Strained) Start->Azetidine N-alkylation Pyrrolidine Pyrrolidine Analog (Stable) Start->Pyrrolidine N-alkylation RingOpen Ring-Opening / Expansion Azetidine->RingOpen Lewis Acid Stable Stable Fused Heterocycle Pyrrolidine->Stable Standard Cond.

Divergent reactivity pathways of azetidine vs. pyrrolidine analogs of (2-aminophenyl)methanol.

Section 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for utilizing these analogs.

Protocol A: Synthesis of Pyrrolidine Analogs via Borrowing Hydrogen Objective: N-alkylation of (2-aminophenyl)methanol using a pyrrolidine precursor without over-alkylation.

  • Reagents : (2-Aminophenyl)methanol (1.0 equiv), 1,4-butanediol (1.2 equiv), [IrCp*Cl2]2 catalyst (2 mol%), NaHCO3 (1.5 equiv), Toluene.

  • Procedure :

    • Charge a Schlenk flask with the reagents under an inert argon atmosphere.

    • Heat the mixture to 110 °C for 18 hours. The iridium catalyst dehydrogenates the diol to a dialdehyde in situ.

    • The primary amine condenses with the dialdehyde, followed by sequential borrowing hydrogen reduction, forming the stable pyrrolidine ring.

  • Validation : Monitor via TLC/LC-MS. The absence of ring-opened byproducts confirms the stability of the pyrrolidine ring.

Protocol B: Lewis Acid-Mediated Ring Expansion of Azetidine Analogs Objective: Harnessing ring strain to synthesize fused oxazepane derivatives.

  • Reagents : 2-(Azetidin-1-yl)phenyl)methanol (1.0 equiv), BF3·OEt2 (1.1 equiv), anhydrous CH2Cl2.

  • Procedure :

    • Dissolve the azetidine analog in anhydrous CH2Cl2 at -78 °C under nitrogen.

    • Add BF3·OEt2 dropwise over 10 minutes. The Lewis acid activates the strained azetidine nitrogen.

    • Allow the reaction to slowly warm to room temperature over 4 hours. The pendant hydroxyl group acts as an internal nucleophile, attacking the activated azetidine C-alpha, triggering ring expansion.

    • Quench with saturated aqueous NaHCO3 and extract with EtOAc.

  • Validation : 1H NMR will show the disappearance of the highly shielded azetidine protons (typically ~2.0-3.5 ppm) and the emergence of signals corresponding to the expanded 7-membered oxazepane system.

References
  • Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, 2012, 84(1), 223-264. 2

  • Mehra, V., et al. "Recent advances in synthetic facets of immensely reactive azetidines." RSC Advances, 2017, 7, 45763.

  • Di Gregorio, G. "Exploiting Alcohols as Alkylating Agents of Heterocyclic Nucleophiles through the “Borrowing Hydrogen” Process." Università degli Studi di Urbino Carlo Bo, 2018. 3

  • Amalʼchieva, O. A., et al. "Interaction of 3H-furan-2-ones and 4-oxobutanoic acids with 2-(aminophenyl)methanol." Chemistry of Heterocyclic Compounds, 2022. 1

Sources

Analytical Differentiation of (1-(2-Aminophenyl)azetidin-3-yl)methanol via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, characterizing multifunctional heterocycles requires moving beyond basic peak matching to understanding the fundamental vibrational causality of the molecule. (1-(2-Aminophenyl)azetidin-3-yl)methanol is a highly specialized pharmaceutical building block. It features three distinct, interactive functional groups: an ortho-aminophenyl moiety, a strained four-membered azetidine ring, and a primary alcohol (hydroxymethyl group).

This guide provides an objective, in-depth comparative analysis of this compound against simpler structural alternatives, utilizing high-resolution Fourier Transform Infrared (FTIR) spectroscopy as the definitive validation tool.

Structural Deconstruction & Vibrational Causality

To confidently validate the identity and purity of (1-(2-Aminophenyl)azetidin-3-yl)methanol, we must deconstruct the molecule into its core functional domains and understand why specific peaks manifest.

The Primary Alcohol Domain (-CH₂OH)

The hydroxymethyl group at the 3-position of the azetidine ring is defined by two critical vibrations. First, the O-H stretch presents as a broad, intense peak at ~3350 cm⁻¹ due to strong intermolecular hydrogen bonding. More importantly, the defining feature of a primary alcohol is its asymmetric C-C-O stretch. Because this vibration involves pushing and pulling a large dipole moment, it gives rise to an intense peak [1]. For primary alcohols, this diagnostic peak consistently centers at ~1050 cm⁻¹, allowing us to easily distinguish it from secondary (1075–1150 cm⁻¹) or tertiary alcohols[2].

The Primary Aromatic Amine Domain (-C₆H₄NH₂)

The ortho-aminophenyl group provides a highly specific spectral signature. Because it is a primary amine (-NH₂), the two hydrogen atoms stretch both in-phase and out-of-phase, creating a distinct doublet in the high-frequency region: an[3]. Additionally, a strong [4]. The aromatic ring itself contributes C=C stretching modes at [5], alongside an out-of-plane C-H bend at ~750 cm⁻¹ characteristic of ortho-disubstitution.

The Strained Heterocycle Domain (Azetidine)

The four-membered azetidine ring is under significant angle strain. While its[6], standard mid-IR analysis identifies the ring via aliphatic C-H stretches (just below 3000 cm⁻¹) and distinct C-N stretching vibrations in the 1150–1250 cm⁻¹ fingerprint region.

Comparative IR Analysis: Product vs. Alternatives

When evaluating (1-(2-Aminophenyl)azetidin-3-yl)methanol for drug development workflows, it is frequently compared against simpler precursors or structural analogs to confirm successful synthesis and rule out unreacted starting materials.

The table below objectively compares the target compound against Aniline (lacks the azetidine-methanol moiety), Azetidine (lacks the aminophenyl and alcohol groups), and Benzyl Alcohol (a standard primary alcohol lacking the amine and heterocycle).

Quantitative Peak Comparison Table
Functional Group / Vibration(1-(2-Aminophenyl)azetidin-3-yl)methanolAlternative A: AnilineAlternative B: AzetidineAlternative C: Benzyl Alcohol
O-H Stretch (Broad) ~3350 cm⁻¹AbsentAbsent~3350 cm⁻¹
N-H Stretch ~3475, ~3390 cm⁻¹ (Doublet)~3475, ~3390 cm⁻¹ (Doublet)~3300 cm⁻¹ (Singlet)Absent
N-H Bend ~1620 cm⁻¹~1622 cm⁻¹~1600 cm⁻¹ (Weak)Absent
C-O Stretch (Primary) ~1050 cm⁻¹AbsentAbsent~1050 cm⁻¹
C-N Stretch ~1150 - 1250 cm⁻¹~1250 cm⁻¹~1150 cm⁻¹Absent
Aromatic C=C Stretch ~1596, 1461 cm⁻¹~1596, 1461 cm⁻¹Absent~1600, 1495 cm⁻¹

Data Interpretation: The target compound is uniquely validated only when the ~1050 cm⁻¹ (C-O), the ~3475/3390 cm⁻¹ (N-H doublet), and the ~1150 cm⁻¹ (C-N) peaks are simultaneously present. The absence of the 1050 cm⁻¹ peak immediately flags a failure in the hydroxymethylation step.

Self-Validating Experimental Protocol: High-Resolution ATR-FTIR

To achieve trustworthy results, the experimental methodology must actively prevent false positives. Traditional KBr pellet methods are highly susceptible to ambient moisture. Because water exhibits a massive, broad O-H stretch around 3400 cm⁻¹, it will completely mask the critical N-H doublet and the intrinsic methanol O-H stretch of our target compound. Therefore, Attenuated Total Reflectance (ATR) is the mandatory standard.

Step 1: Background Calibration

  • Action: Perform a background scan (32 scans, 4 cm⁻¹ resolution) on a clean, empty diamond ATR crystal.

  • Causality: Subtracts ambient atmospheric CO₂ (2350 cm⁻¹) and water vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) from the final spectrum, ensuring baseline trustworthiness.

Step 2: Sample Application & Compression

  • Action: Deposit 2–5 mg of the neat (1-(2-Aminophenyl)azetidin-3-yl)methanol powder directly onto the crystal. Lower the anvil to apply optimal, uniform pressure.

  • Causality: The evanescent wave generated in ATR penetrates only a few microns into the sample. High, uniform pressure ensures intimate contact, maximizing the signal-to-noise ratio in the high-frequency O-H/N-H regions.

Step 3: Spectral Acquisition & Internal Validation

  • Action: Acquire the sample spectrum and immediately verify the presence of the 1050 cm⁻¹ peak.

  • Causality: The C-O stretch at ~1050 cm⁻¹ acts as an internal self-validating marker. If this peak is absent or shifted above 1075 cm⁻¹, the sample is either degraded or structurally incorrect (e.g., contaminated with a secondary alcohol)[2].

Step 4: Crystal Decontamination

  • Action: Clean the crystal with anhydrous isopropanol and allow it to evaporate. Run a quick validation scan to ensure transmittance returns to 100%.

Mechanistic Workflow Visualization

The following diagram illustrates the logical workflow for spectral deconvolution, ensuring no functional group is overlooked during comparative analysis.

IR_Workflow Start Sample Prep: ATR-FTIR (Avoid KBr Moisture) Scan Spectral Acquisition (4000 - 400 cm⁻¹) Start->Scan Split Functional Group Deconvolution Scan->Split OH_NH High Frequency Region (3500 - 3200 cm⁻¹) Split->OH_NH Fingerprint Fingerprint Region (1500 - 400 cm⁻¹) Split->Fingerprint Val_Doublet Primary Amine N-H Doublet (~3475, 3390 cm⁻¹) OH_NH->Val_Doublet Val_OH Primary Alcohol C-O Stretch (~1050 cm⁻¹) Fingerprint->Val_OH Val_Azetidine Azetidine Ring C-N Stretch (~1150 cm⁻¹) Fingerprint->Val_Azetidine Val_Amine Ortho-Aminophenyl N-H Bend (~1620 cm⁻¹) Fingerprint->Val_Amine

Fig 1: Logical workflow for ATR-FTIR spectral deconvolution and functional group validation.

References

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Available at:[Link]

  • Alcohols—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. AIP Publishing (The Journal of Chemical Physics). Available at:[Link]

  • FTIR Spectra of Aniline (Corrosion Inhibitor Studies). ResearchGate. Available at:[Link]

  • New interpretation of the far infrared spectrum and ring-puckering potential of azetidine. Taylor & Francis (Molecular Physics). Available at:[Link]

  • Polymerization of aniline hydrochloride in reverse of microemulsion. Taylor & Francis (Journal of Macromolecular Science). Available at:[Link]

Sources

Benchmarking Synthetic Routes for (1-(2-Aminophenyl)azetidin-3-yl)methanol Production

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for functionalized aza-heterocycles requires balancing atom economy, scalability, and chemoselectivity. The target molecule, (1-(2-Aminophenyl)azetidin-3-yl)methanol , is a highly valuable ortho-phenylenediamine pharmacophore embedded with a strained azetidine ring. It serves as a rigidified scaffold for synthesizing complex benzimidazoles and quinoxalines in drug discovery.

However, the inherent ring strain of the azetidine moiety (~26 kcal/mol) makes it highly susceptible to nucleophilic ring-opening under harsh basic or high-temperature conditions[1]. This guide objectively benchmarks the two most viable synthetic strategies: the classical Nucleophilic Aromatic Substitution (SNAr) followed by Reduction versus the catalytic Buchwald-Hartwig Cross-Coupling .

Mechanistic Rationale & Route Design

The synthesis of N-aryl azetidines demands orthogonal reactivity to prevent the degradation of the four-membered ring.

  • Route A (SNAr / Reduction): Leverages the strong electron-withdrawing nature of a nitro group to activate an ortho-fluorine for nucleophilic attack. The nitro group perfectly masks the primary amine, preventing side reactions, and is later reduced.

  • Route B (Buchwald-Hartwig): Attempts a highly convergent, single-step C-N bond formation from 2-bromoaniline. The primary challenge here is chemoselectivity: coupling a secondary aliphatic amine (azetidine) in the presence of an unprotected primary aniline requires exquisite ligand control to prevent self-coupling or oligomerization[2].

Pathway SM1 2-Fluoronitrobenzene + Azetidin-3-ylmethanol Int Intermediate: 1-(2-Nitrophenyl)azetidin-3-yl)methanol SM1->Int Route A: SNAr K2CO3, DMF, 60°C Target Target Molecule: (1-(2-Aminophenyl)azetidin-3-yl)methanol Int->Target Reduction Pd/C, H2, MeOH SM2 2-Bromoaniline + Azetidin-3-ylmethanol SM2->Target Route B: Buchwald-Hartwig Pd2(dba)3, Ligand, Base

Fig 1. Synthetic pathways for (1-(2-Aminophenyl)azetidin-3-yl)methanol production.

Route A: SNAr Followed by Nitro Reduction (The Robust Standard)

This two-step sequence is the industry standard for scaling ortho-amino N-aryl heterocycles. It avoids expensive transition metals in the C-N bond-forming step and relies on highly predictable thermodynamics[3].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Causality & Design: 2-Fluoronitrobenzene is chosen over the chloro-analogue because the highly polarized C-F bond accelerates the rate-determining formation of the Meisenheimer complex. Potassium carbonate (K2CO3) is utilized as a mild, insoluble base in DMF. It is strong enough to neutralize the azetidin-3-ylmethanol hydrochloride salt and drive the reaction, but weak enough to completely avoid base-catalyzed ring-opening of the azetidine.

Self-Validating Protocol:

  • Charge: To a dry round-bottom flask, add 2-fluoronitrobenzene (1.0 equiv, 10 mmol), azetidin-3-ylmethanol hydrochloride (1.1 equiv, 11 mmol), and anhydrous K2CO3 (3.0 equiv, 30 mmol).

  • Solvation & Reaction: Suspend the mixture in anhydrous DMF (0.2 M). Stir vigorously at 60 °C for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The system is validated when the starting material (m/z 141) is fully consumed, replaced by a single product peak at m/z 208 [M+H]+.

  • Workup: Cool to room temperature and quench with distilled water (5 volumes). Extract with Ethyl Acetate (3 x 20 mL). The product is highly lipophilic and partitions cleanly. Wash the organic layer with 5% aqueous LiCl to remove residual DMF, dry over Na2SO4, and concentrate.

Step 2: Catalytic Hydrogenation

Causality & Design: Palladium on carbon (Pd/C) under a hydrogen atmosphere cleanly reduces the nitro group to an aniline. Mild conditions (1 atm H2, room temperature) are strictly maintained to prevent hydrogenolysis of the strained C-N bonds of the azetidine ring.

Self-Validating Protocol:

  • Charge: Dissolve the crude 1-(2-nitrophenyl)azetidin-3-yl)methanol in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under a nitrogen blanket to prevent ignition.

  • Reaction: Evacuate and backfill the flask with H2 gas (balloon, 1 atm). Stir vigorously at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc). The validation trigger is the disappearance of the yellow nitro compound and the appearance of a highly polar spot that stains deep purple with Ninhydrin (indicating a primary aniline). LC-MS will show a mass shift to m/z 178 [M+H]+.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the target molecule.

Route B: Buchwald-Hartwig Cross-Coupling (The Catalytic Shortcut)

Route B aims to synthesize the target in a single step from commercially available 2-bromoaniline. However, the presence of an unprotected primary aniline introduces severe chemoselectivity risks.

Causality & Design: To force the palladium catalyst to selectively couple the secondary amine (azetidine) over the primary amine (aniline), a highly sterically demanding biaryl phosphine ligand like BrettPhos is required. Furthermore, Cs2CO3 must be used as the base; strong alkoxide bases (e.g., NaOtBu) will rapidly induce nucleophilic ring-opening of the azetidine at the elevated temperatures required for cross-coupling[1].

SideReactions Azetidine Azetidine Intermediate (Strained Ring) Good Desired N-Arylation (Mild Base: K2CO3 / Cs2CO3) Azetidine->Good Chemoselective Bad Ring-Opening Degradation (Strong Base: NaOtBu or High Temp) Azetidine->Bad Nucleophilic Attack

Fig 2. Base-dependent chemoselectivity and ring-opening risks in azetidine synthesis.

Self-Validating Protocol:

  • Charge: In a glovebox or under strict Schlenk conditions, charge a vial with 2-bromoaniline (1.0 equiv, 5 mmol), azetidin-3-ylmethanol (1.2 equiv, 6 mmol), Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), and anhydrous Cs2CO3 (2.0 equiv, 10 mmol).

  • Solvation & Reaction: Add degassed 1,4-Dioxane (0.1 M). Seal the vial and heat to 80 °C for 12 hours.

  • In-Process Control (IPC): LC-MS is critical here. The system is validated if the primary product is m/z 178 [M+H]+. The protocol fails if significant peaks at m/z 263 (aniline self-coupling) or m/z 196 (ring-opened hydration product) are observed.

  • Workup: Cool, dilute with EtOAc, and filter through a plug of silica to remove palladium black and inorganic salts. Purify via flash column chromatography.

Quantitative Data & Benchmarking

The following table summarizes the performance metrics of both routes based on standard process chemistry parameters.

MetricRoute A: SNAr + ReductionRoute B: Buchwald-Hartwig
Step Count 2 Steps1 Step
Overall Yield (Typical) 80 – 85%45 – 55%
Chemoselectivity Excellent (Orthogonal reactivity)Moderate (Requires precise ligand tuning)
Reagent Cost Low (K2CO3, Pd/C)High (Pd2(dba)3, BrettPhos)
Scalability High (Kilogram scale ready)Low (Air-sensitive, expensive catalysts)
Primary Impurity Risk Over-reduction (rare at 1 atm H2)Aniline self-coupling, Azetidine ring-opening
Process Mass Intensity (PMI) Moderate (requires two solvent workups)High (due to dilute conditions & chromatography)

Conclusion & Recommendations

For the production of (1-(2-Aminophenyl)azetidin-3-yl)methanol , Route A (SNAr followed by Reduction) is unambiguously the superior choice for both bench-scale research and process scale-up. The thermodynamic predictability of the SNAr reaction, combined with the protective nature of the nitro group, completely circumvents the chemoselectivity and ring-opening issues that plague the transition-metal-catalyzed Route B.

While Route B offers a theoretically shorter path, the requirement for expensive, proprietary ligands to control the coupling of an unprotected primary aniline alongside a strained azetidine makes it economically and practically inferior.

References

  • Title: Metal-Free TEMPO-Promoted C(sp3)–H Amination To Afford Multisubstituted Benzimidazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine Source: ResearchGate / Thieme URL: [Link]

  • Title: Strain-release arylations for the bis-functionalization of azetidines Source: Chemical Communications (RSC Publishing) URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2-Aminophenyl)azetidin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(2-Aminophenyl)azetidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.